Technical Documentation Center

1-(4-Bromophenyl)-5-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole
  • CAS: 1227958-63-5

Core Science & Biosynthesis

Foundational

1-(4-Bromophenyl)-5-methyl-1H-pyrazole CAS number 187998-44-3

An In-Depth Technical Guide to 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-44-3): Synthesis, Properties, and Applications Foreword for the Researcher This document serves as a comprehensive techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-44-3): Synthesis, Properties, and Applications

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical entity 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , identified by CAS Number 187998-44-3 . It is crucial to note that while the common name "1-(4-Bromophenyl)-5-methyl-1H-pyrazole" is often used, the specified CAS number definitively corresponds to the derivative bearing a carboxylic acid group at the 4-position of the pyrazole ring. This guide will focus on this specific, highly valuable molecule, elucidating its synthesis, properties, and pivotal role as a versatile intermediate.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacological and pharmacokinetic properties.[1] This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to utilize this compound to its fullest potential in their discovery and development pipelines.

Molecular Profile and Physicochemical Properties

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a stable, crystalline solid at room temperature.[2] Its structure is characterized by three key functional domains:

  • The 1,5-Disubstituted Pyrazole Core: A five-membered aromatic heterocycle that acts as a robust and metabolically stable scaffold.

  • The 4-Bromophenyl Group at N1: This moiety provides a site for potential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences the molecule's lipophilicity and electronic properties, which can be critical for target engagement.

  • The Carboxylic Acid at C4: A highly versatile functional handle that allows for straightforward derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

A summary of its key quantitative properties is presented below.

PropertyValueSource
CAS Number 187998-44-3[2]
Molecular Formula C₁₁H₉BrN₂O₂[2]
Molecular Weight 281.11 g/mol [2]
Appearance Pale yellow powder[2]
Melting Point 216 - 218 °C[2]
Purity ≥ 99% (by HPLC)[2]
PubChem CID 2769586[2][3]
SMILES CC1=C(C(=O)O)C=NN1C2=CC=C(Br)C=C2[3]
InChIKey XHUOEOFQYJPQOZ-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

The construction of the 1,5-disubstituted pyrazole ring is most effectively achieved via the Knorr pyrazole synthesis, a classic and reliable acid-catalyzed condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][4]

Retrosynthetic Strategy and Precursor Selection

A logical retrosynthetic disconnection of the target molecule breaks the pyrazole ring, identifying (4-bromophenyl)hydrazine and a 1,3-dicarbonyl synthon with the requisite methyl and carboxylate functionalities as the key starting materials.

  • Precursor 1: (4-bromophenyl)hydrazine: This starting material can be synthesized from 4-bromoaniline. The standard procedure involves diazotization of the aniline with sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt, typically with sodium sulfite or tin(II) chloride.[5][6] Careful control of temperature during diazotization is critical to prevent side reactions.

  • Precursor 2: Ethyl 2-(ethoxymethylene)-3-oxobutanoate: This is an ideal 1,3-dicarbonyl equivalent. It already contains the methyl ketone and the masked aldehyde (as an enol ether) necessary for the cyclization, along with an ethyl ester group that can be hydrolyzed to the final carboxylic acid post-cyclization.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the Knorr cyclocondensation followed by saponification.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Knorr Cyclocondensation & Saponification

This protocol is a representative methodology based on established chemical principles. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-bromophenyl)hydrazine (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of hydrazine).

  • Addition of Dicarbonyl: While stirring, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) to the solution.

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate. If not, add cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol or hexane to remove impurities, and dry in vacuo. The crude ester is often of sufficient purity for the next step.

Causality Behind Choices:

  • Ethanol as Solvent: It is an excellent solvent for both reactants and is easily removed.

  • Acetic Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[4]

  • Slight Excess of Dicarbonyl: This ensures the complete consumption of the more valuable hydrazine precursor.

Step 2: Saponification to the Final Product

  • Hydrolysis: Suspend the crude ethyl ester from Step 1 in a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, until the solid has fully dissolved and TLC analysis indicates the disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. A thick precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with deionized water to remove inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required. Dry the final product under vacuum at 40-50 °C.

Applications in Drug Discovery and Agrochemicals

The title compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate or building block. Its utility stems from the strategic placement of its functional groups.

Pharmaceutical Intermediate

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory, analgesic, anticancer, and antibacterial agents.[1][7] This compound serves as an ideal starting point for building libraries of novel chemical entities. The carboxylic acid is a key anchor point for derivatization.

Workflow: Amide Library Synthesis A common application is the synthesis of an amide library to probe the SAR of the C4 position. This is a self-validating system where the successful formation of the amide bond can be easily confirmed by analytical techniques.

Caption: Standard workflow for amide library synthesis from the title compound.

Protocol: General Amide Coupling

  • Activation: Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM.

  • Coupling: Cool the amine solution to 0 °C and add the activated acyl chloride solution from Step 1 dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up & Purification: Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Agrochemical Precursor

The compound is also utilized in the development of agrochemicals, serving as a precursor for novel herbicides and fungicides.[2] The pyrazole motif is present in several commercial pesticides, and the bromophenyl group can enhance bioactivity and modulate environmental persistence.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific MSDS for this exact compound is not widely available, data from structurally similar compounds and general chemical safety principles should be strictly followed. The related compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole is classified as harmful if swallowed, a skin irritant, and capable of causing serious eye damage.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. Prevent all personal contact, including inhalation.[9]

  • Fire Safety: Keep away from ignition sources. Use extinguishing media appropriate for the surrounding fire; the compound itself is a solid with a high flash point.[9][10]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-44-3) is a strategically designed chemical intermediate of significant value to the scientific community. Its robust and readily accessible synthesis, combined with a highly versatile carboxylic acid handle, makes it an indispensable tool for generating novel molecular entities. For researchers in pharmaceutical and agrochemical development, a thorough understanding of this compound's properties and reaction pathways provides a reliable and efficient route to innovation and discovery.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-Chemistry.org. Available at: [Link]

  • Nayak, S. K., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Jaćimović, Ž. K., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Siddiqui, N., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. Available at: [Link]

  • Özdemir, Ü. H., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Gürsoy, E. & Karali, N. (2003). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

  • Fayed, E. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Phenylhydrazine. OrgSyn.org. Available at: [Link]

  • Heller, S. T. & Sarpong, R. (2012). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available at: [Link]

  • Alam, M. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Amerigo Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. AmerigoScientific.com. Available at: [Link]

  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Ameron Global. (2008). Material Safety Data Sheet. Ameron.com. Available at: [Link]

  • Inter Cars. (2021). Transfer Case Lubricant for BorgWarner 44-40 and 2016+ 44-44. InterCars.eu. Available at: [Link]

  • NileRed. (2015). Making Phenylhydrazine (Skatole precursor). YouTube. Available at: [Link]

  • Amadis Chemical. (n.d.). 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic Acid. Amadis-Chem.com. Available at: [Link]

Sources

Exploratory

Structure Elucidation of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole: A Comprehensive Technical Guide

Foreword In the landscape of modern medicinal chemistry and materials science, pyrazole heterocycles represent a cornerstone scaffold, valued for their diverse biological activities and versatile chemical properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, pyrazole heterocycles represent a cornerstone scaffold, valued for their diverse biological activities and versatile chemical properties.[1][2] The precise determination of their molecular architecture is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering advanced materials. This guide provides an in-depth, methodology-focused narrative on the complete structure elucidation of a representative pyrazole, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole. We will journey through the logical sequence of synthesis, preliminary analysis, and definitive spectroscopic confirmation, explaining not just the protocols themselves, but the scientific rationale that dictates each step. This document is intended for researchers and professionals who require a practical and robust framework for structural verification in their own work.

The Strategic Synthesis: Building the Molecular Framework

The foundation of any structural elucidation is a pure, well-characterized starting material. The synthesis of 1,5-disubstituted pyrazoles is classically achieved via the Knorr pyrazole synthesis or related condensation reactions. Our strategy involves the acid-catalyzed condensation of a substituted hydrazine with a β-dicarbonyl compound. This choice is predicated on the commercial availability of the precursors and the high regioselectivity typically observed in this reaction, which provides a strong initial hypothesis for the final structure.

Rationale for Synthetic Precursors
  • (4-Bromophenyl)hydrazine: This precursor introduces the bromophenyl moiety at the N1 position of the pyrazole ring. The bromine atom serves as a heavy-atom label, which is invaluable for mass spectrometry and X-ray crystallography, and also provides a distinct substitution pattern on the aromatic ring for NMR analysis.

  • Acetylacetone (2,4-pentanedione): This symmetric β-dicarbonyl compound provides the carbon backbone for the pyrazole ring. While its symmetry could potentially lead to two isomeric products, the reaction conditions and the electronic nature of the hydrazine typically favor the formation of the 1,5-disubstituted isomer over the 1,3-isomer.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and ethanol (30 mL).

  • Precursor Addition: Add acetylacetone (1.1 eq) to the stirred suspension.

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate mobile phase.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (230–400 mesh), eluting with a hexane/ethyl acetate gradient to yield 1-(4-Bromophenyl)-5-methyl-1H-pyrazole as a solid.[3]

The Initial Hypothesis: Mass Spectrometry

Following synthesis and purification, the first analytical step is to verify that the target molecule has been formed with the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is a powerful filter for confirming the molecular formula.

Why HRMS is the First Step

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule. This is the most direct confirmation of the molecular weight, validating that the intended precursors have combined as expected. For 1-(4-Bromophenyl)-5-methyl-1H-pyrazole (C₁₀H₉BrN₂), the presence of bromine provides a unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is a hallmark confirmation of a monobrominated compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in 1 mL of methanol.

  • Instrumentation: Analyze using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Scan over a mass range of m/z 100-400.

Data Presentation and Interpretation

The resulting spectrum is expected to show a prominent cluster of peaks corresponding to the protonated molecule [M+H]⁺.

ParameterExpected ValueRationale
Molecular Formula C₁₀H₉BrN₂Derived from synthetic precursors.
Monoisotopic Mass 235.995 DaCalculated for C₁₀H₉⁷⁹BrN₂.
[M+H]⁺ (Calcd.) 237.003 DaFor C₁₀H₁₀⁷⁹BrN₂⁺.
[M+2+H]⁺ (Calcd.) 239.001 DaFor C₁₀H₁₀⁸¹BrN₂⁺.
Isotopic Pattern ~1:1 ratio for [M+H]⁺:[M+2+H]⁺Characteristic signature of one bromine atom.

Confirmation of this molecular weight and isotopic pattern provides high confidence that the correct elemental formula has been achieved.

Mapping the Framework: A Multi-dimensional NMR Approach

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the exact connectivity of the atoms. It is the most powerful tool for elucidating the structure of organic molecules in solution.

The Logic of the NMR Workflow

We use a hierarchical set of experiments. ¹H NMR provides information on the proton environments and their neighbors. ¹³C NMR reveals the number and type of carbon atoms. Finally, 2D NMR experiments (HSQC, HMBC) correlate the proton and carbon signals, allowing us to build the complete molecular puzzle.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocols: NMR
  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties and well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

  • Instrumentation: A 400 MHz (or higher) spectrometer is used to ensure adequate signal dispersion.

  • Experiments: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, HSQC, and HMBC spectra.

Spectroscopic Data Interpretation

Based on known chemical shift values and data from similar structures, we can predict the NMR spectra for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole.[4]

¹H NMR (400 MHz, CDCl₃):

  • δ ~ 7.60 ppm (d, 2H): These are the two aromatic protons ortho to the C-Br bond, appearing as a doublet.

  • δ ~ 7.30 ppm (d, 2H): These are the two aromatic protons ortho to the pyrazole ring, appearing as a doublet. The characteristic AA'BB' pattern of the 1,4-disubstituted benzene ring is a key identifier.

  • δ ~ 6.10 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

  • δ ~ 2.35 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C5 position.

¹³C NMR (101 MHz, CDCl₃):

  • ~8 Signals Expected: 4 for the bromophenyl ring (2 intense signals for the protonated carbons, 2 weaker signals for the quaternary carbons), 3 for the pyrazole ring (2 protonated, 1 quaternary), and 1 for the methyl group.

HSQC & HMBC Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for distinguishing between the 1,5- and 1,3- isomers.

  • Key HMBC Correlation: A correlation between the methyl protons (~2.35 ppm) and the pyrazole carbon C4 (~107 ppm) and C5 (~142 ppm) would be expected. Crucially, a strong correlation from the methyl protons to two pyrazole carbons confirms its attachment to the ring.

  • Aromatic to Pyrazole Link: Correlations from the aromatic protons ortho to the pyrazole ring (~7.30 ppm) to the pyrazole carbons C3 and C5 would definitively establish the connectivity between the two rings.

Tabulated NMR Data Summary
Assignment¹H δ (ppm), Mult., J (Hz)¹³C δ (ppm)Key HMBC Correlations
-CH₃ ~2.35, s, 3H~12.0C4, C5
Pyrazole H4 ~6.10, s, 1H~107.0C3, C5, -CH₃
Aromatic H (ortho to N) ~7.30, d, 8.5 Hz, 2H~126.0C(ipso), C(ortho), C(meta)
Aromatic H (ortho to Br) ~7.60, d, 8.5 Hz, 2H~132.5C(ipso), C(ortho), C(meta)
Pyrazole C3 -~149.0H4, Aromatic H
Pyrazole C5 -~142.0H4, -CH₃, Aromatic H
Aromatic C (ipso-N) -~138.0Aromatic H
Aromatic C (ipso-Br) -~122.0Aromatic H

Absolute Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, Single-Crystal X-ray Crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom.

The Role of Crystallography as the "Gold Standard"

This technique is considered the gold standard because it is not based on inference or correlation, but on the direct diffraction of X-rays by the crystal lattice. It resolves any ambiguity regarding isomerism, tautomerism, and conformation.[5][6]

Experimental Workflow

XRay_Workflow Start Synthesized Compound Crystal Grow Single Crystal (Slow Evaporation) Start->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data X-ray Data Collection Mount->Data Solve Solve Structure (e.g., Direct Methods) Data->Solve Refine Refine Structural Model Solve->Refine Result Final 3D Structure (CIF File) Refine->Result

Caption: Standard workflow for single-crystal X-ray analysis.

Protocol and Data Interpretation
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane).[6]

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.

  • Final Output: The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other critical geometric parameters. This file can be used to generate a 3D visual representation of the molecule, confirming the 1-(4-Bromophenyl)-5-methyl-1H-pyrazole connectivity and providing valuable insights into its solid-state conformation.

Conclusion

The structure elucidation of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a systematic process that relies on the synergistic application of multiple analytical techniques. The journey begins with a logical synthesis to create the molecule. Mass spectrometry then validates the molecular formula, confirming that the correct atoms are present. A comprehensive suite of 1D and 2D NMR experiments subsequently pieces together the atomic connectivity, providing a robust structural hypothesis. Finally, single-crystal X-ray crystallography offers unequivocal proof, delivering a precise and unambiguous three-dimensional picture of the molecule. This multi-faceted, self-validating workflow represents a pillar of modern chemical science, ensuring the accuracy and reliability required for advanced research and development.

References

  • Jadhav, G. R., Shaikh, M. N., & Pawar, S. S. (2020). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 10(64), 39029-39038. [Link]

  • Moreno-Suárez, E., Avila-Acosta, R., Sánchez-Ramírez, K., Castillo, J. C., & Macías, M. A. (2023). Crystallographic, spectroscopic, and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry, 79(10), 472-479. [Link]

  • Fun, H.-K., Suwunwong, T., & Ratananukul, P. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o701–o702. [Link]

  • Moreno-Suárez, E., Avila-Acosta, R., Sánchez-Ramírez, K., Castillo, J. C., & Macías, M. A. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

  • Jaćimović, Ž. K., Kočović, D., Mugoša, S., Shova, S., & Tomić, Z. D. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Mondal, J., & Jana, A. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(3), 1541-1554. [Link]

  • Limban, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(15), 4995. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole: A Technical Guide

Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic data for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole. Due to the limited availability of published experimental data for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic data for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific regioisomer, the spectroscopic values presented herein are predicted based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, as well as by comparison with data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the potential identification and characterization of this compound.

Introduction

1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole core is a common scaffold in a variety of biologically active molecules, and the presence of a bromophenyl substituent provides a handle for further synthetic modifications, such as cross-coupling reactions. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole and outlines the standard methodologies for their acquisition.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~6.1 - 6.3d~1.8 - 2.2
H3~7.5 - 7.7d~1.8 - 2.2
H2', H6'~7.4 - 7.6d~8.5 - 9.0
H3', H5'~7.6 - 7.8d~8.5 - 9.0
CH₃ (H6)~2.3 - 2.5s-
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole in a standard deuterated solvent like CDCl₃ is expected to show distinct signals corresponding to the aromatic protons of the pyrazole and bromophenyl rings, as well as the methyl protons.

  • Pyrazole Ring Protons (H3 and H4): The protons on the pyrazole ring, H3 and H4, are expected to appear as doublets due to their coupling to each other. The H4 proton is predicted to be more shielded (upfield) than the H3 proton due to its position relative to the nitrogen atoms. The coupling constant between them is typically small, in the range of 1.8-2.2 Hz.

  • Bromophenyl Ring Protons (H2', H3', H5', H6'): The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H3' and H5') are expected to be deshielded (downfield) compared to the protons meta to the bromine (H2' and H6'). The coupling between these adjacent aromatic protons will result in a larger coupling constant, typically around 8.5-9.0 Hz.

  • Methyl Protons (H6): The protons of the methyl group at the C5 position are not coupled to any other protons and will therefore appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire the 1H NMR spectrum using standard parameters (e.g., 400 MHz). acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate the peaks and determine multiplicities. proc3->proc4

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C4~107 - 109
C3~139 - 141
C5~148 - 150
C1'~138 - 140
C2', C6'~126 - 128
C3', C5'~132 - 134
C4'~121 - 123
CH₃ (C6)~11 - 13
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the adjacent nitrogen atoms. C5, being attached to two nitrogen atoms (one directly and one through the ring system), is expected to be the most downfield of the pyrazole carbons. C3 will also be significantly downfield, while C4 will be the most upfield of the pyrazole ring carbons.

  • Bromophenyl Ring Carbons (C1' to C6'): The carbon atoms of the bromophenyl ring will have chemical shifts typical for substituted benzene rings. The carbon directly attached to the bromine atom (C4') will be shifted upfield due to the heavy atom effect. The ipso-carbon (C1') attached to the pyrazole ring will be in the downfield region. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.

  • Methyl Carbon (C6): The methyl carbon will appear as a signal in the far upfield region of the spectrum, which is characteristic of sp³-hybridized carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters, which require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data
IonPredicted m/zInterpretation
[M]⁺236/238Molecular ion (presence of Br isotopes)
[M-CH₃]⁺221/223Loss of a methyl radical
[M-Br]⁺157Loss of a bromine radical
[C₆H₄Br]⁺155/157Bromophenyl cation
[C₄H₅N₂]⁺81Methylpyrazole fragment
Interpretation of the Predicted Mass Spectrum

The mass spectrum of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

Common fragmentation pathways may include the loss of the methyl group, the bromine atom, or cleavage of the bond between the pyrazole and the bromophenyl rings.

M [M]⁺˙ m/z 236/238 M_minus_CH3 [M-CH₃]⁺ m/z 221/223 M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ m/z 157 M->M_minus_Br - •Br Bromophenyl [C₆H₄Br]⁺ m/z 155/157 M->Bromophenyl cleavage Methylpyrazole [C₄H₅N₂]⁺ m/z 81 M->Methylpyrazole cleavage

Figure 3: Predicted fragmentation pathway for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration
~3100 - 3150C-H stretching (aromatic)
~2900 - 3000C-H stretching (methyl)
~1580 - 1610C=C stretching (aromatic rings)
~1450 - 1550C=N stretching (pyrazole ring)
~1000 - 1100C-Br stretching
Interpretation of the Predicted IR Spectrum

The IR spectrum will provide confirmatory evidence for the presence of the key functional groups.

  • Aromatic C-H Stretching: The presence of the pyrazole and bromophenyl rings will be indicated by C-H stretching vibrations in the region of 3100-3150 cm⁻¹.

  • Aliphatic C-H Stretching: The methyl group will show C-H stretching absorptions in the 2900-3000 cm⁻¹ range.

  • Ring Stretching: The C=C and C=N stretching vibrations of the aromatic rings will appear in the fingerprint region, between 1450 and 1610 cm⁻¹.

  • C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the lower frequency region of the spectrum, around 1000-1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, provides a robust framework for the characterization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole. While the presented data is predictive, it is based on sound scientific principles and comparison with known compounds, offering a valuable resource for researchers. The included experimental protocols represent standard best practices for obtaining high-quality spectroscopic data, which is essential for unambiguous structure determination and for ensuring the purity and identity of synthesized compounds in drug discovery and development.

References

  • Nagina, S. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(78), 41533-41539.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives for Drug Discovery and Development

Introduction The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and presence in nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and presence in numerous clinically successful drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB—underscore its status as a "privileged scaffold".[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physical and chemical properties that make pyrazole derivatives so uniquely suited for the design of novel therapeutic agents.[2][4] We will delve into the structural nuances, reactivity patterns, and analytical characteristics of this heterocyclic system, offering not just descriptive facts but also the underlying chemical principles that govern its behavior.

Section 1: The Pyrazole Core: Structure, Aromaticity, and Tautomerism

The foundational pyrazole is a planar, five-membered ring that adheres to Hückel's rule for aromaticity, with a delocalized 6π-electron system.[5][6] This aromatic character is a primary contributor to its relative stability. The ring consists of three carbon atoms and two nitrogen atoms. The nitrogen at position 1 (N1) is considered "pyrrole-like," with its lone pair participating in the aromatic sextet, while the nitrogen at position 2 (N2) is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring.[1][6] This distinction is fundamental to understanding its chemical behavior.

Figure 1: Structure and numbering of the pyrazole ring.

A critical feature of N-unsubstituted pyrazoles is annular tautomerism . This is a rapid equilibrium where the proton on the N1 nitrogen migrates to the N2 nitrogen, causing the positions of the single and double bonds within the ring to shift.[7][8][9] This dynamic process means that for an unsymmetrically substituted pyrazole (e.g., 3-methyl-1H-pyrazole), two distinct tautomers coexist, which can significantly influence its reactivity and interactions with biological targets.[7]

Figure 2: Annular tautomerism in an unsymmetrically substituted pyrazole.
(Note: As I cannot generate images, the DOT script above is a template. A visual representation would show the proton shifting between N1 and N2 with corresponding bond changes.)
Section 2: Core Physical Properties

The physical properties of pyrazole derivatives are pivotal in drug development, influencing factors from formulation to pharmacokinetics.

2.1. Acidity and Basicity (pKa)

Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[1][8]

  • Acidity: The N-H proton of the pyrrole-like nitrogen (N1) is acidic and can be removed by a base.[1][5]

  • Basicity: The lone pair on the pyridine-like nitrogen (N2) can accept a proton, making the molecule basic.[1][5] The parent pyrazole has a pKb of 11.5.[1][6]

The prevailing character is typically basic.[8] However, these properties are highly tunable. Electron-withdrawing substituents on the ring increase the acidity of the N-H proton, while electron-donating groups enhance the basicity of the N2 nitrogen. This modulation is a key tool for optimizing a drug candidate's ionization state at physiological pH.

2.2. Solubility, Melting, and Boiling Points

These properties are heavily influenced by intermolecular forces, particularly hydrogen bonding.

PropertyParent PyrazoleObservations & Rationale for Derivatives
Appearance Colorless crystalline solid[1][6][9]Varies widely with substitution.
Melting Point 67-70°C[1][8][9]N-unsubstituted pyrazoles have relatively high melting points due to strong intermolecular hydrogen bonding, often forming dimers.[1][9] N-alkylation or N-arylation disrupts this hydrogen bonding, typically leading to lower melting points.
Boiling Point 186-188°C[1][6]Also elevated due to hydrogen bonding. N-substitution generally lowers the boiling point compared to the N-H analogue.
Solubility Soluble in water and organic solvents[1][8]The ability to both donate and accept hydrogen bonds contributes to water solubility.[1] The overall solubility of derivatives is a balance between the polar pyrazole core and the lipophilicity of its substituents—a critical consideration for drug absorption (Lipinski's Rule of 5).
2.3. Spectroscopic Characterization

Predictable spectroscopic signatures are essential for structural confirmation and purity assessment.

TechniqueKey Spectroscopic Features for the Pyrazole Core
¹H NMR N1-H: A broad singlet, often downfield (>10 ppm), which is exchangeable with D₂O. C4-H: A triplet (or singlet if C3/C5 are substituted) typically found in the aromatic region (~6.3 ppm for parent pyrazole).[6] C3-H & C5-H: Doublets (or singlets) further downfield (~7.6 ppm for parent pyrazole) due to proximity to the electronegative nitrogen atoms.[6]
¹³C NMR Carbons C3 and C5 are typically downfield from C4 due to the deshielding effect of the adjacent nitrogen atoms.
IR Spectroscopy N-H Stretch: A broad band in the 3100-3500 cm⁻¹ region for N-unsubstituted pyrazoles. C=N & C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.
Mass Spec. The molecular ion peak is typically prominent. Fragmentation patterns depend on the nature and stability of the substituents.
Section 3: Chemical Properties and Reactivity

The reactivity of the pyrazole ring is a product of its electronic distribution, governed by the two nitrogen atoms. The ring is considered electron-rich, yet the individual atoms exhibit distinct reactivities.[7]

3.1. Electrophilic Aromatic Substitution

This is a cornerstone reaction for functionalizing the pyrazole core.

  • Causality: The combined electron-donating effect of the two nitrogen atoms increases the electron density at the C4 position, making it the primary site for electrophilic attack.[1][9][10] Attacks at C3 or C5 are disfavored as they lead to unstable intermediates with a positive charge adjacent to the electron-deficient pyridine-like nitrogen.[10]

  • Common Reactions: Halogenation, nitration, and sulfonation all proceed readily at the C4 position.[8][9]

Electrophilic_Substitution start Pyrazole Derivative product C4-Substituted Pyrazole start->product Reaction at C4 reagent Electrophile (E⁺) (e.g., Br₂, HNO₃) reagent->product Adds to ring

Figure 3: Workflow for electrophilic substitution on the pyrazole ring.
3.2. Reactions at the Nitrogen Atoms

The nitrogen atoms are key handles for introducing diversity.

  • N-Alkylation and N-Arylation: The N-H proton is readily removed by a base to form a pyrazolate anion, a potent nucleophile that reacts with electrophiles like alkyl or aryl halides.[5][11] For unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 substituted regioisomers, a critical challenge that must be controlled in synthesis.

  • Acidity/Basicity: The N2 nitrogen reacts with acids to form pyrazolium salts.[8]

3.3. Nucleophilic and Metal-Catalyzed Reactions
  • Nucleophilic Substitution: The electron-rich pyrazole ring is generally resistant to nucleophilic attack.[6] However, if the ring is functionalized with a good leaving group (e.g., a halogen) and/or activated by strong electron-withdrawing groups, nucleophilic aromatic substitution can occur.

  • Transition-Metal Catalysis: This is arguably the most powerful strategy for elaborating pyrazole scaffolds in modern drug discovery.[12] Pre-functionalized pyrazoles (e.g., bromo- or iodo-pyrazoles) are excellent substrates for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the efficient installation of complex aryl, alkyl, and heteroatom substituents.[7]

3.4. Ring Synthesis Methodologies

Understanding the synthesis provides context for the types of derivatives that are readily accessible.

  • Knorr Pyrazole Synthesis: The most common and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4][8]

  • 1,3-Dipolar Cycloaddition: The reaction of nitrile imines or diazo compounds with alkynes is another powerful method for constructing the pyrazole ring, often with high regioselectivity.[2][13][14]

Knorr_Synthesis dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation/ Intermediate Formation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization pyrazole Substituted Pyrazole cyclization->pyrazole

Figure 4: High-level workflow of the Knorr pyrazole synthesis.
Section 4: Experimental Protocols

The following protocols are generalized frameworks. Researchers must adapt them based on the specific substrate and safety considerations.

Protocol 1: General Procedure for C4-Bromination of an N-Substituted Pyrazole
  • Causality: This protocol uses N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine, to functionalize the electron-rich C4 position. Acetonitrile is a common polar aprotic solvent for this transformation.

  • Methodology:

    • Dissolve the N-substituted pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Validation: Confirm the structure and purity of the 4-bromo-pyrazole product using ¹H NMR (disappearance of the C4-H signal) and Mass Spectrometry.

Protocol 2: General Procedure for N-Alkylation of a Pyrazole
  • Causality: A base is required to deprotonate the acidic N-H, generating the nucleophilic pyrazolate anion. A strong polar aprotic solvent like DMF facilitates this Sₙ2 reaction.

  • Methodology:

    • To a stirred suspension of a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution) in anhydrous DMF, add the pyrazole (1.0 eq) at 0°C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

    • Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.0-1.2 eq) dropwise at 0°C.

    • Let the reaction proceed at room temperature for 4-24 hours (monitor by TLC or LC-MS).

    • Carefully quench the reaction by adding water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate as described in Protocol 1.

    • Purify the product. For unsymmetrical pyrazoles, purification must separate the N1 and N2 regioisomers.

  • Validation: Characterize the product(s) by ¹H NMR (disappearance of the N-H signal and appearance of new signals for the alkyl group) and Mass Spectrometry. Determine the ratio of regioisomers if applicable.

Conclusion

The pyrazole scaffold's unique combination of properties—robust aromaticity, tunable acidity/basicity, and well-defined reactivity at its carbon and nitrogen atoms—firmly establishes its importance in drug discovery. Its ability to engage in hydrogen bonding while presenting a stable core for the attachment of diverse functional groups allows medicinal chemists to systematically optimize potency, selectivity, and pharmacokinetic profiles. A thorough understanding of the fundamental physical and chemical principles detailed in this guide is essential for any scientist aiming to harness the full potential of pyrazole derivatives in the creation of next-generation therapeutics.

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 469-509.
  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8.
  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 113.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • Kumar, A., et al. (2018).
  • Unknown. (2018). PYRAZOLE. Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy.
  • Gaba, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20.
  • Fodili, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1069.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Popa, M., et al. (2024).
  • de Paz, J. L. G., et al. (1998). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 72(20), 7584-7591.
  • Sharma, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2045-2070.
  • Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research.
  • Zhang, Z., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 86(24), 17996-18006.
  • Padwa, A., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(10), 1577-1580.

Sources

Foundational

An In-depth Technical Guide to the Biological Activities of Substituted Pyrazoles

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets through various non-covalent interactions. This has led to its designation as a "privileged structure," a framework that can provide ligands for more than one type of receptor or enzyme.[2] Consequently, pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors like Crizotinib and Ruxolitinib for cancer treatment, feature the pyrazole core, underscoring its clinical significance.[1][2][5]

This guide provides a comprehensive exploration of the major biological activities of substituted pyrazoles for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, explore critical structure-activity relationships (SAR), present detailed experimental protocols for synthesis and evaluation, and visualize key pathways to offer a holistic understanding of this vital heterocyclic scaffold.

Section 1: Anti-inflammatory Activity

The role of pyrazoles in combating inflammation is perhaps their most well-documented and clinically successful application. Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents remains a high priority.[6]

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5] Both COX-1 and COX-2 enzymes are involved in converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8]

By selectively inhibiting COX-2, drugs like Celecoxib reduce the production of inflammatory prostaglandins without affecting the protective functions of COX-1, thereby offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][9] The selectivity arises from the structural differences between the two enzyme isoforms; the active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulky substituents often found on pyrazole-based inhibitors.[10]

Beyond COX-2, some pyrazole analogues have been shown to exert anti-inflammatory effects by targeting other key players in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), inducible nitric oxide synthase (iNOS), and the transcription factor NF-κB.[10]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Pyrazoles Substituted Pyrazoles (e.g., Celecoxib) Pyrazoles->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by substituted pyrazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Principle: Injection of carrageenan (a phlogistic agent) into the sub-plantar region of a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are fasted overnight and divided into groups (n=6):

    • Group I: Control (Vehicle, e.g., 0.5% CMC solution).

    • Group II: Standard (Indomethacin or Celecoxib, 10 mg/kg).

    • Group III, IV, etc.: Test Compounds (e.g., Pyrazole derivatives at various doses).

  • Compound Administration: The vehicle, standard, or test compounds are administered orally or intraperitoneally.[11]

  • Inflammation Induction: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume is calculated for each animal.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine significance.

Section 2: Anticancer Activity

The pyrazole scaffold is a key component in numerous anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and survival signaling.[1][2]

Mechanisms of Action

Pyrazole derivatives achieve their anticancer effects through multiple mechanisms, most notably by inhibiting protein kinases that are often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for regulating the cell cycle, and their hyperactivity is common in cancer.[12] Pyrazole-based compounds have been designed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest (often at the G1 phase) and preventing cancer cell proliferation.[13][14]

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is vital for cell growth and immunity, and its constitutive activation is linked to various cancers, especially hematologic malignancies.[15] Pyrazole derivatives like Ruxolitinib are potent JAK inhibitors, blocking this pathway and thereby suppressing tumor cell proliferation and survival.[15][16]

  • Apoptosis Induction: Many pyrazole compounds exert their anticancer effects by inducing programmed cell death (apoptosis). This can be achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins or by activating caspases, the executioner enzymes of apoptosis.[17]

  • Other Targets: The versatility of the pyrazole scaffold allows it to target other key cancer-related proteins, including Epidermal Growth Factor Receptor (EGFR), topoisomerase, and tubulin.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Data Presentation: In Vitro Antiproliferative Activity

The efficacy of novel pyrazole derivatives is often screened against a panel of human cancer cell lines.

Compound IDTarget/ClassCell LineIC₅₀ (µM)Reference
Celecoxib COX-2 InhibitorPC-3 (Prostate)10.5[18]
Ruxolitinib JAK1/2 InhibitorHEL (Erythroleukemia)0.18[15]
Compound 3f JAK InhibitorHEL (Erythroleukemia)< 0.35[15]
Compound 4 CDK2 InhibitorHCT-116 (Colon)3.81[13]
Hybrid 1 Chalcone-PyrazoleA549 (Lung)3.06[17]
Compound 2 Tri-substitutedHepG2 (Liver)0.008[19]
Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyrazole test compounds (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Section 3: Antimicrobial Activity

With the rise of antibiotic-resistant bacteria, the need for novel antimicrobial agents is urgent. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic microorganisms.[20]

Mechanism of Action

The exact antimicrobial mechanisms of pyrazoles are still under investigation but are thought to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.[20] Another potential mechanism is the inhibition of essential steps in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, which is particularly effective against Gram-positive bacteria.[3] The structural features and lipophilicity of the pyrazole derivatives play a crucial role in their ability to penetrate bacterial cells and interact with their targets.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized technique for assessing antimicrobial susceptibility.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The pyrazole test compounds are serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be added to aid in visualization (blue = no growth, pink = growth).

  • MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Section 4: Neuroprotective Activity

Neurodegenerative diseases and neuronal damage from injury are characterized by complex pathologies, including oxidative stress and chronic inflammation.[21] Pyrazole derivatives are being explored for their potential to combat these processes.[4]

Mechanism of Action

The neuroprotective effects of pyrazoles are often attributed to their dual ability to act as both antioxidant and anti-inflammatory agents.[21][22]

  • Antioxidant Effects: They can mitigate oxidative stress, a major contributor to neuronal cell death, by scavenging harmful reactive oxygen species (ROS).[21][22]

  • Anti-inflammatory Effects: In the central nervous system, microglia are the resident immune cells. When over-activated (e.g., by injury or disease), they release pro-inflammatory cytokines (like TNF-α, IL-1β, and IL-6) that can be toxic to neurons. Pyrazole derivatives can suppress the activation of microglia and reduce the production of these harmful cytokines.[21][23]

This dual action makes them appealing candidates for treating complex conditions like spinal cord injury, Alzheimer's, and Parkinson's disease.[20][21]

Neuroprotection_Workflow Start Synthesized Pyrazole Derivative InVitro In Vitro Evaluation (LPS-stimulated BV2 Microglia) Start->InVitro Cytotoxicity Assess Cytotoxicity (MTT Assay) InVitro->Cytotoxicity Step 1 AntiInflammatory Measure Anti-inflammatory Activity (qRT-PCR for Cytokines) InVitro->AntiInflammatory Step 2 Antioxidant Measure Antioxidant Activity (ROS Scavenging Assay) InVitro->Antioxidant Step 3 Lead_Ident Lead Compound Identification Cytotoxicity->Lead_Ident AntiInflammatory->Lead_Ident Antioxidant->Lead_Ident InVivo In Vivo Model (e.g., Spinal Cord Injury Model) Lead_Ident->InVivo Proceed if Promising End Therapeutic Candidate InVivo->End

Caption: Workflow for evaluating neuroprotective agents.

Experimental Protocol: In Vitro Anti-neuroinflammatory Assay

Principle: This assay evaluates a compound's ability to suppress the inflammatory response in microglial cells, a key component of neuroinflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to stimulate an inflammatory response in BV2 microglial cells.

Methodology:

  • Cell Culture: BV2 microglial cells are cultured in a 24-well plate until they reach 80% confluency.

  • Pre-treatment: Cells are pre-treated with various concentrations of the pyrazole test compounds for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a set period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis) to induce an inflammatory response. A control group (no LPS, no compound) and an LPS-only group are included.

  • Endpoint Analysis (qRT-PCR):

    • Total RNA is extracted from the cells.

    • RNA is reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed using specific primers for pro-inflammatory cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression levels of the target cytokines are calculated using the ΔΔCt method. A significant reduction in cytokine expression in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.[23]

Section 5: Synthesis of Substituted Pyrazoles

The accessibility and versatility of synthetic routes to the pyrazole core are key reasons for its widespread use in drug discovery.

General Synthetic Strategies

The most common and classical method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a hydrazine (or its derivative) and a compound containing a 1,3-dielectrophilic system, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[24] This reaction generally proceeds with good yields and allows for the introduction of a wide variety of substituents.

More modern approaches include multi-component reactions and microwave-assisted synthesis, which offer advantages such as reduced reaction times, higher yields, and more environmentally friendly conditions.[2][25]

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Plus + Dicarbonyl->Plus Hydrazine Hydrazine (R-NH-NH₂) Hydrazine->Plus Reaction Cyclocondensation (e.g., acid catalyst, heat) Plus->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole

Caption: General scheme for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a typical three-component, one-pot synthesis.

Materials:

  • Substituted aromatic aldehyde

  • Tosylhydrazine

  • Terminal alkyne

  • Solvent (e.g., Ethanol or DMF)

  • Base (e.g., Potassium carbonate)

Methodology:

  • Step 1 (Condensation): To a solution of the substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add tosylhydrazine (1.1 mmol). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the aldehyde. This forms the tosylhydrazone intermediate in situ.

  • Step 2 (Cycloaddition): To the reaction mixture, add the terminal alkyne (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: If a solid precipitates, filter, wash with water, and dry. If not, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the pure 1,3,5-trisubstituted pyrazole.[25]

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

Substituted pyrazoles undeniably represent one of the most important and versatile heterocyclic scaffolds in modern drug discovery. Their privileged structure allows for facile synthesis and functionalization, leading to compounds with a vast range of biological activities. From the blockbuster anti-inflammatory drug Celecoxib to a new generation of targeted kinase inhibitors for cancer, the pyrazole core has consistently proven its therapeutic value.

The future of pyrazole-based drug development is bright and will likely focus on several key areas. The development of dual- or multi-target inhibitors, such as compounds that simultaneously inhibit COX-2 and 5-LOX or multiple kinases, holds promise for treating complex diseases with improved efficacy.[10] Furthermore, ongoing research into the structure-activity relationships will enable the design of next-generation pyrazoles with enhanced potency, greater selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the remarkable versatility of the pyrazole scaffold ensures it will remain a central focus of medicinal chemistry for years to come.

References

  • Kumar, A., et al. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Molecular Diversity.
  • Various Authors. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
  • Tauro, L., & George, A. M. (2023). Celecoxib.
  • Various Authors. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Various Authors. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Various Authors. (2025).
  • Various Authors. (n.d.).
  • Various Authors. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Various Authors. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS and Neurological Disorders - Drug Targets.
  • Various Authors. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Marinescu, M., & Zalaru, C. M. (2021).
  • Various Authors. (n.d.). Synthesis of substituted pyrazoles 1.
  • Various Authors. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
  • Various Authors. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Various Authors. (2025). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Journal of the Iranian Chemical Society.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Celecoxib. Wikipedia.
  • Various Authors. (n.d.). Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. Taylor & Francis Online.
  • Various Authors. (2023).
  • Various Authors. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Drug Development and Research.

Sources

Exploratory

Theoretical studies of pyrazole derivatives

An In-depth Technical Guide: Theoretical and Computational Approaches in the Rational Design of Pyrazole Derivatives Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Theoretical and Computational Approaches in the Rational Design of Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically significant drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2][3] Its remarkable versatility and wide spectrum of biological activities—spanning anti-inflammatory, antimicrobial, anticancer, and antiviral applications—make it a "privileged scaffold" in drug discovery.[4][5] The advancement of computational chemistry has revolutionized the exploration of this scaffold, providing powerful tools to predict molecular properties, understand drug-target interactions, and rationally design novel derivatives with enhanced potency and selectivity. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core theoretical methodologies employed in the study of pyrazole derivatives, emphasizing the causal logic behind experimental choices and presenting validated protocols for their application.

The Foundation: Quantum Chemical Calculations

1.1. Rationale and Application

Before investigating how a molecule interacts with a complex biological system, it is imperative to understand its intrinsic electronic properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electron distribution, reactivity, and stability of pyrazole derivatives.[6] These methods are not merely descriptive; they are predictive. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can quantify the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability, guiding the synthesis of more stable and effective compounds.[3][6]

1.2. Experimental Protocol: DFT for a Pyrazole Derivative

This protocol outlines a standard procedure for geometry optimization and electronic property calculation of a hypothetical pyrazole derivative using a common quantum chemistry software package (e.g., Gaussian, ORCA).

  • Structure Preparation:

    • Build the 3D structure of the pyrazole derivative using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Input File Generation:

    • Specify the calculation type: Opt (geometry optimization) followed by Freq (frequency calculation). The frequency analysis is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Define the level of theory. A common and cost-effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).

    • # B3LYP/6-31G(d,p) Opt Freq

    • Specify the molecular charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet state).

  • Execution and Analysis:

    • Submit the input file to the quantum chemistry software.

    • Upon completion, verify the optimization has converged and check for the absence of imaginary frequencies in the output log file.

    • Extract key electronic properties from the output, such as HOMO/LUMO energies, dipole moment, and Mulliken atomic charges.

1.3. Data Presentation: Calculated Electronic Properties

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyrazole (Parent)-6.85-0.126.732.21
3-nitro-1H-pyrazole-7.98-2.545.444.89
3-amino-1H-pyrazole-5.910.456.363.15

1.4. Workflow Visualization

dft_workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Calculation cluster_analysis Step 3: Validation & Analysis mol_build Build 3D Structure pre_opt Pre-optimize (MMFF94) mol_build->pre_opt input_gen Generate Input File (B3LYP/6-31G(d,p)) pre_opt->input_gen run_calc Run QM Software input_gen->run_calc validate Verify Convergence & No Imaginary Freq. run_calc->validate extract Extract Properties (HOMO, LUMO, etc.) validate->extract docking_workflow cluster_inputs Inputs cluster_prep Preparation receptor Protein Structure (PDB) prep_receptor Prepare Receptor (Add H, Minimize) receptor->prep_receptor ligand Pyrazole Derivative prep_ligand Prepare Ligand (Generate 3D Conformer) ligand->prep_ligand define_grid Define Binding Site (Grid Box) prep_receptor->define_grid prep_ligand->define_grid run_docking Execute Docking Simulation define_grid->run_docking analyze Analyze Results (Scores & Poses) run_docking->analyze hypothesis Generate Binding Hypothesis analyze->hypothesis

Caption: The Molecular Docking Workflow.

Building Predictive Models: QSAR

3.1. Rationale and Application

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a series of compounds and their measured biological activity. [7]The fundamental principle is that the structural properties of a molecule determine its activity. By developing a robust QSAR model for a set of pyrazole derivatives with known activities, we can predict the activity of new, yet-to-be-synthesized analogs. [8]This is a powerful tool for lead optimization, as it helps identify which structural modifications are likely to increase potency and which are detrimental. 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visually highlight regions where steric bulk, positive/negative charge, or other fields would be favorable or unfavorable, providing direct, actionable insights for the medicinal chemist.

3.2. Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Model Development

  • Dataset Curation:

    • Compile a dataset of pyrazole derivatives with a consistent biological activity endpoint (e.g., IC₅₀) measured from the same assay. The dataset should have structural diversity and a good range of activity values.

    • Divide the dataset into a training set (typically ~75-80%) to build the model and a test set (~20-25%) to validate its predictive power.

  • Molecular Alignment (The Critical Step):

    • Superimpose all molecules in the dataset based on a common structural feature (e.g., the pyrazole core). This step is the most critical for a meaningful 3D-QSAR model, as it ensures that the calculated fields are compared at corresponding points in space.

  • Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate steric and electrostatic fields (for CoMFA) and additional fields like hydrophobic, and H-bond donor/acceptor (for CoMSIA).

  • Statistical Analysis and Model Validation:

    • Use Partial Least Squares (PLS) regression to correlate the variations in the calculated field values with the variations in biological activity.

    • The model's internal validity is assessed by the cross-validated correlation coefficient (Q²). A Q² > 0.5 is generally considered indicative of a good model.

    • The model's external predictive power is validated using the test set, calculated as the predictive R² (R²_pred). An R²_pred > 0.6 is desirable.

3.3. Data Presentation: QSAR Model Validation Statistics

Model TypeQ² (Cross-Validated)R² (Non-Cross-Validated)R²_pred (External Test Set)
CoMFA (Steric/Electrostatic)0.6640.9750.715
CoMSIA (All Fields)0.6140.9380.698

Data adapted from a sample EGFR inhibitor study.[8]

3.4. Workflow Visualization

qsar_workflow data Dataset of Pyrazoles with Activity Data split Split into Training and Test Sets data->split align Molecular Alignment (Common Core) split->align fields Calculate 3D Fields (Steric, Electrostatic, etc.) align->fields pls PLS Analysis (Correlate Fields & Activity) fields->pls validate Validate Model (Q², R²_pred) pls->validate predict Predict Activity of New Compounds validate->predict

Caption: The 3D-QSAR Model Development and Validation Process.

Simulating Dynamics: Molecular Dynamics (MD)

4.1. Rationale and Application

While docking provides a static snapshot of a ligand-receptor complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the motions of atoms in the complex over time. [6]An MD simulation allows us to assess the stability of a binding pose predicted by docking. If a ligand remains stably bound in the active site throughout the simulation, it increases our confidence in the docking result. [7]Furthermore, MD can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy through methods like MM/PBSA. This represents the highest level of in-silico validation before committing to costly chemical synthesis.

4.2. Experimental Protocol: MD Simulation of a Pyrazole-Protein Complex

  • System Setup:

    • Start with the best-ranked pose from a molecular docking study.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water molecules).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes, first on the solvent and then on the entire system.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms (NVT ensemble).

    • Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble). This multi-stage equilibration is a self-validating process to ensure a stable starting point for the production run.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints, collecting atomic coordinates at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate key metrics.

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, low RMSD for the ligand indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of key hydrogen bonds over time.

4.3. Workflow Visualization

md_workflow start Docked Complex setup System Setup (Solvation, Ionization) start->setup minimize Energy Minimization setup->minimize equilibrate System Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: A Standard Molecular Dynamics (MD) Simulation Workflow.

A Synergistic Approach: Integrating Computational Methods

The true power of theoretical studies lies not in the isolated application of these techniques, but in their integrated and synergistic use. A typical drug discovery campaign leverages these methods in a logical cascade, where the output of one technique provides a validated input for the next, creating a self-reinforcing and efficient discovery engine.

integrated_workflow idea Project Idea & Target Identification qsar QSAR / Pharmacophore Modeling idea->qsar vscreen Virtual Screening of Compound Library qsar->vscreen docking Molecular Docking (Hit Prioritization) vscreen->docking md MD Simulation (Pose Validation) docking->md design Rational Design of New Pyrazoles md->design synthesis Synthesis & Biological Testing design->synthesis feedback Feedback Loop synthesis->feedback feedback->qsar

Caption: Integrated Computational Drug Discovery Workflow.

This workflow begins with building predictive models (QSAR) to screen large libraries virtually. The top hits are then subjected to more rigorous docking studies to understand their binding modes. The most promising docked complexes are then validated for stability using MD simulations. The collective insights from this entire computational cascade inform the rational design of a small number of high-potential pyrazole derivatives for actual synthesis and testing, maximizing the probability of success while minimizing wasted resources.

Conclusion and Future Outlook

Theoretical and computational studies are indispensable tools in modern drug discovery. For a scaffold as versatile as pyrazole, these methods provide the means to navigate a vast chemical space with precision and foresight. From elucidating fundamental electronic properties with quantum mechanics to predicting and validating complex biomolecular interactions with docking and MD simulations, these techniques form a cohesive framework for the rational design of novel therapeutics. The continued development of more accurate force fields, coupled with the integration of machine learning and artificial intelligence, promises to further enhance the predictive power of these methods, accelerating the journey from pyrazole scaffold to life-saving medicine. [6]

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Shafiei, M., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals. Available at: [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Russo, E., et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Cancers. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Kumar, A., et al. (2024). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. ResearchGate. Available at: [Link]

  • D'Mello, S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Abdullahi, M., et al. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Applications of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole in Medicinal Chemistry

Introduction: The Privileged Pyrazole Core The 1-(4-bromophenyl)-5-methyl-1H-pyrazole moiety represents a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features—a five-membered arom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Core

The 1-(4-bromophenyl)-5-methyl-1H-pyrazole moiety represents a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features—a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a reactive bromophenyl group and a methyl group—provide a unique combination of steric and electronic properties. This versatile building block has been extensively utilized in the design and synthesis of a diverse array of bioactive molecules, demonstrating significant potential in the development of novel therapeutics for a range of diseases. The presence of the bromine atom offers a convenient handle for further structural modifications through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for the synthesis of a representative derivative and its biological evaluation, aimed at researchers, scientists, and drug development professionals. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3]

Strategic Importance in Drug Design

The 1-(4-bromophenyl)-5-methyl-1H-pyrazole core offers several advantages in drug design:

  • Structural Rigidity and Planarity: The pyrazole ring provides a rigid and planar core, which can facilitate specific interactions with biological targets such as enzymes and receptors.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, crucial for molecular recognition at the active site of a target protein.

  • Modulation of Physicochemical Properties: The substituents on the pyrazole and phenyl rings can be readily modified to optimize key drug-like properties, including solubility, lipophilicity, and metabolic stability.

  • Vector for Chemical Diversification: The bromine atom on the phenyl ring is a key functional group for introducing chemical diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR).

Application in Anticancer Drug Discovery: A Case Study in Kinase Inhibition

Derivatives of 1-(4-bromophenyl)-5-methyl-1H-pyrazole have shown considerable promise as anticancer agents, particularly as inhibitors of protein kinases.[4] Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold can be elaborated to target the ATP-binding site of various kinases.

Workflow for Developing Pyrazole-Based Kinase Inhibitors

The following diagram illustrates a typical workflow for the development of kinase inhibitors based on the 1-(4-bromophenyl)-5-methyl-1H-pyrazole scaffold.

G cluster_0 Scaffold Derivatization cluster_1 Biological Evaluation cluster_2 Preclinical Development A 1-(4-Bromophenyl)-5-methyl-1H-pyrazole B Suzuki-Miyaura Coupling (Introduction of diverse aryl/heteroaryl groups) A->B C Other Modifications (e.g., at pyrazole C4-position) A->C D In vitro Kinase Assay (Determine IC50 values) B->D C->D E Cell-Based Proliferation Assay (e.g., MTT Assay) D->E F Lead Optimization (SAR analysis) E->F G In vivo Efficacy Studies (Xenograft models) F->G H ADME/Tox Profiling G->H

Caption: Workflow for Pyrazole-Based Kinase Inhibitor Development.

Detailed Protocols

This section provides detailed, field-proven protocols for the synthesis of a representative derivative of 1-(4-bromophenyl)-5-methyl-1H-pyrazole and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)-5-methyl-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biphenyl derivative of the title compound, a common strategy to enhance biological activity by extending the molecule to access additional binding pockets in the target protein.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between the bromophenyl group of the starting material and a boronic acid derivative. This reaction is chosen for its high tolerance of functional groups, generally high yields, and the commercial availability of a wide range of boronic acids.

Materials:

  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromophenyl)-5-methyl-1H-pyrazole (1.0 g, 4.22 mmol), 4-methoxyphenylboronic acid (0.77 g, 5.06 mmol), and potassium carbonate (1.75 g, 12.66 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) followed by water (10 mL).

  • Catalyst Addition: Add palladium(II) acetate (0.047 g, 0.21 mmol) and triphenylphosphine (0.22 g, 0.84 mmol).

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol details the procedure for assessing the in vitro cytotoxicity of the synthesized pyrazole derivative against a human cancer cell line, such as the MCF-7 breast cancer cell line.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Synthesized pyrazole derivative (dissolved in DMSO to prepare a stock solution)

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivative in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The derivatization of the 1-(4-bromophenyl)-5-methyl-1H-pyrazole scaffold allows for a systematic investigation of the structure-activity relationship.

Position of ModificationType of ModificationImpact on Activity
Phenyl Ring (C4') Suzuki coupling with various aryl and heteroaryl boronic acidsCan significantly enhance potency by accessing new binding interactions. Electron-donating or -withdrawing groups on the coupled ring can modulate activity.
Pyrazole Ring (C4) Introduction of small functional groups (e.g., carboxamide, alcohol)Can introduce new hydrogen bonding interactions and improve solubility and pharmacokinetic properties.
Pyrazole Ring (N1) Variation of the phenyl substituentAltering the electronics and sterics of the N1-phenyl ring can influence the overall conformation and binding affinity of the molecule.

Conclusion and Future Perspectives

The 1-(4-bromophenyl)-5-methyl-1H-pyrazole core has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to chemical modification, particularly through Suzuki-Miyaura coupling, has enabled the development of potent and selective inhibitors of various biological targets, with significant applications in oncology. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel derivatives based on this privileged structure. Future research in this area will likely focus on the exploration of novel coupling partners to further expand the chemical diversity, the application of this scaffold to other therapeutic areas beyond oncology, and the use of computational modeling to guide the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Amin, K. M., et al. (2013). Synthesis and biological evaluation of some new pyrazole and pyrazoline derivatives as anti-inflammatory and anticancer agents. European Journal of Medicinal Chemistry, 60, 403-415.
  • Fadhil, A. A., et al. (2022). Synthesis, characterization, and in vitro anticancer activity of new pyrazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 223-234.
  • Hamblin, M. R. (2016). Photodynamic therapy for cancer: what's past is prologue. Photodiagnosis and Photodynamic Therapy, 14, 169-183.
  • Maity, P. (2019). Pyrazole and its biological activity: A review. Journal of Pharmacognosy and Phytochemistry, 8(3), 209-215.
  • Raauf, A. M., et al. (2022). Synthesis, characterization, and anticancer evaluation of new sulfonamide-bearing pyrazoline derivatives. Journal of the Iranian Chemical Society, 19(1), 213-225.
  • Rathore, V., et al. (2014). Synthesis and anticancer evaluation of some novel pyrazoline derivatives. Medicinal Chemistry Research, 23(1), 485-494.
  • Tok, F., et al. (2010). Synthesis and anticancer activity of some new pyrazoline derivatives. European Journal of Medicinal Chemistry, 45(10), 4578-4584.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed Central. [Link]

  • Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (2024). Pharmacia. [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Future Medicinal Chemistry. [Link]

Sources

Application

The Pyrazole Scaffold: A Versatile Core for Modern Agrochemicals - Application Notes and Protocols

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1] Its remarkable versatility and synthetic tractability have enabled t...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1] Its remarkable versatility and synthetic tractability have enabled the creation of highly effective fungicides, insecticides, and herbicides.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the agrochemical applications of pyrazole derivatives, focusing on their mechanisms of action, synthesis, and protocols for efficacy evaluation.

Section 1: The Fungicidal Power of Pyrazole Carboxamides - Targeting Fungal Respiration

A prominent class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs).[3] These molecules are highly effective against a broad spectrum of plant pathogenic fungi by disrupting a critical step in their energy production.[4]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH) is a vital enzyme complex embedded in the inner mitochondrial membrane of fungi. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[4][5] Pyrazole carboxamide SDHIs act as potent inhibitors of this complex.[6]

The causal chain of fungicidal action is as follows:

  • Binding to the Ubiquinone-Binding Site: The pyrazole carboxamide molecule binds to the ubiquinone (Coenzyme Q) binding site (Q-site) of the SDH complex.[7] This binding is highly specific and prevents the natural substrate, ubiquinone, from docking.

  • Disruption of Electron Transport: By blocking the Q-site, the fungicide halts the transfer of electrons from succinate to ubiquinone.[5] This effectively breaks the electron transport chain at Complex II.

  • Inhibition of ATP Synthesis: The cessation of electron flow prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, the cell's primary energy currency.[4]

  • Cellular Energy Depletion and Fungal Death: Deprived of its energy source, the fungal cell cannot perform essential metabolic functions, leading to growth inhibition and eventual death.[5]

Diagram: Mechanism of Pyrazole SDHI Fungicides

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- Fumarate Fumarate SDH->Fumarate ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient Succinate Succinate Succinate->SDH TCA Cycle ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Carboxamide (SDHI) Pyrazole->SDH Binds & Inhibits Q-site Synthesis_Workflow Start Start Materials: - Pyrazole-4-carbonyl chloride - Substituted Aniline Reaction Amide Coupling Reaction Solvent: Dichloromethane (DCM) Base: Triethylamine (Et3N) Temperature: Room Temp Duration: Overnight Stirring Start->Reaction Workup Aqueous Workup 1. Add H2O to quench. 2. Extract with DCM. Reaction->Workup Purification Purification 1. Dry organic layers (Na2SO4). 2. Concentrate in vacuo. 3. Purify by Flash Column   Chromatography. Workup->Purification Product Final Product: Pyrazole-4-Carboxamide Derivative Purification->Product

Caption: General workflow for synthesizing pyrazole carboxamide fungicides.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted aniline (1.0 mmol) and triethylamine (3.0 mmol) in 15 mL of dichloromethane (DCM). [8]2. Addition of Pyrazole Moiety: To the stirred solution, add a solution of the appropriate pyrazole-4-carbonyl chloride intermediate (1.5 mmol) in DCM dropwise at room temperature. [8]3. Reaction: Allow the mixture to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, add 15 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). [8]5. Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to yield the pure pyrazole-4-carboxamide. [8]7. Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol determines the efficacy of synthesized compounds by measuring their ability to inhibit the growth of pathogenic fungi on a solid medium. [9] Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the synthesized pyrazole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the agar to cool to approximately 50-60°C in a water bath.

  • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing only DMSO at the highest volume used. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani). [8]5. Incubation: Place the mycelial disc, mycelium-side down, in the center of each test and control plate. Seal the plates and incubate them in the dark at a suitable temperature (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached a significant portion of the plate's diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the colony in the control, and T is the average diameter of the colony in the treatment.

  • EC₅₀ Determination: Use the inhibition data across the concentration range to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀) via probit analysis.

Table 1: Fungicidal Activity of Representative Pyrazole Derivatives

Compound ClassTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Reference
Pyrazole CarboxamideRhizoctonia solani0.012Boscalid0.94[8]
Pyrazole CarboxamideAlternaria solani3.06Boscalid3.06[10]
Isoxazolol PyrazoleRhizoctonia solani0.37Carbendazim< 0.37[9]
FenpyrazamineBotrytis cinerea0.9--[11]

Section 2: Pyrazole Insecticides - Potent Neurotoxins

Pyrazole derivatives are central to some of the most effective modern insecticides, primarily acting as potent neurotoxins that disrupt the normal functioning of the insect nervous system. [2]Key targets include the GABA receptor and the ryanodine receptor.

Mechanism of Action: GABA Receptor Antagonism

Insecticides like Fipronil function by blocking the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons. [12]

  • GABA's Role: GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride (Cl⁻) channel, allowing Cl⁻ ions to flow into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating a "calming" effect.

  • Fipronil's Interference: Fipronil acts as a non-competitive antagonist, binding within the chloride channel pore of the GABA receptor. [13]3. Channel Blockade: This binding physically blocks the flow of chloride ions, even when GABA is bound to the receptor.

  • Hyperexcitation and Death: The blockage of the inhibitory signal leads to uncontrolled neuronal firing and hyperexcitation of the central nervous system, resulting in paralysis and death of the insect. [12]

Diagram: Fipronil's Action on the GABA Receptor

GABA_Mechanism cluster_neuron Postsynaptic Neuron Membrane GABA_Receptor GABA-gated Cl- Channel Chloride_In Cl- Influx (Inhibition) GABA_Receptor->Chloride_In Opens Channel Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Leads to GABA GABA GABA->GABA_Receptor Binds Chloride_Out Cl- Chloride_Out->Chloride_In Fipronil Fipronil Fipronil->GABA_Receptor Blocks Channel

Caption: Fipronil blocks the GABA-gated chloride channel, causing neurotoxicity.

Mechanism of Action: Ryanodine Receptor Modulation

Another class of pyrazole-containing insecticides, the diamides (e.g., Chlorantraniliprole), targets insect ryanodine receptors (RyRs). [14]RyRs are large ion channels located on the sarcoplasmic reticulum that control the release of intracellular calcium (Ca²⁺), which is essential for muscle contraction. [15]

  • Binding and Activation: Diamide insecticides bind to a specific site on the insect RyR, locking it in an open state. [15]2. Uncontrolled Ca²⁺ Release: This leads to a continuous and uncontrolled depletion of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

  • Impaired Muscle Function: The depletion of Ca²⁺ stores and elevated cytoplasmic Ca²⁺ levels impair muscle regulation, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death. [16]

Efficacy Evaluation of Pyrazole Insecticides

Protocol 3: Topical Application Insecticidal Bioassay

This protocol assesses the contact toxicity of a compound against a target insect.

Step-by-Step Methodology:

  • Insect Rearing: Use a healthy, synchronized population of the target insect (e.g., termites, locusts).

  • Dose Preparation: Prepare a dilution series of the test compound in a suitable solvent, typically acetone.

  • Application: Anesthetize the insects briefly with CO₂. Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal pronotum of each insect. [17]Control insects receive solvent only.

  • Observation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • LD₅₀ Calculation: Use the mortality data to calculate the median lethal dose (LD₅₀) using a suitable statistical program (e.g., probit analysis).

Table 2: Insecticidal Activity of Representative Pyrazole Derivatives

CompoundTarget InsectAssay TypeLD₅₀ / LC₅₀Reference CompoundLD₅₀ / LC₅₀Reference
FipronilMelipona scutellaris (Bee)Topical0.41 ng/bee (48h)--[17]
FipronilBobwhite QuailOral11.3 mg/kg--[18]
Pyrazole Schiff base (3f)Termites-0.001 µg/mLFipronil0.038 µg/mL[2]
N-pyridylpyrazole (7g)Plutella xylostella-5.32 mg/LIndoxacarbSimilar[19]

Section 3: Pyrazole Herbicides - Inhibitors of Plant Pigment and Amino Acid Synthesis

Pyrazole-based herbicides disrupt essential biochemical pathways in weeds, leading to their demise. A key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [20]

Mechanism of Action: HPPD Inhibition

HPPD is a critical enzyme in the pathway for plastoquinone and α-tocopherol biosynthesis. [21]

  • Enzyme Inhibition: Pyrazole herbicides bind to the active site of the HPPD enzyme, preventing it from converting its substrate, 4-hydroxyphenylpyruvate, to homogentisate. [21]2. Plastoquinone Depletion: The inhibition of this step leads to a deficiency of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key component in the carotenoid biosynthesis pathway.

  • Indirect Inhibition of Carotenoid Synthesis: Without sufficient plastoquinone, carotenoid synthesis is halted.

  • Photo-oxidative Damage: Carotenoids protect chlorophyll from photo-oxidation. In their absence, the high energy from sunlight is transferred to oxygen, creating reactive oxygen species that destroy chlorophyll and cell membranes.

  • Bleaching and Necrosis: This destruction manifests as characteristic "bleaching" of the new growth, followed by necrosis and death of the weed. [22]

Diagram: Mechanism of Pyrazole HPPD-Inhibiting Herbicides

HPPD_Mechanism Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Biosynthesis Pathway Carotenoids Carotenoids (Pigment & Protection) Plastoquinone->Carotenoids Cofactor for Synthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects from Photo-oxidation Bleaching Bleaching & Weed Death Chlorophyll->Bleaching Destruction leads to Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD Inhibits

Caption: Pyrazole HPPD inhibitors cause weed bleaching by disrupting carotenoid synthesis.

Efficacy Evaluation of Pyrazole Herbicides

Protocol 4: Greenhouse Herbicide Screening

This protocol evaluates the herbicidal activity of compounds on target weeds and crop safety under controlled conditions. [23] Step-by-Step Methodology:

  • Planting: Fill pots or flats with a suitable soil mix. For pre-emergence tests, sow weed seeds to a specified depth. For post-emergence tests, allow weeds to grow to a specific stage (e.g., 2-4 true leaves). [24]2. Herbicide Application:

    • Pre-emergence: Apply the test compound, formulated in a water/surfactant solution, uniformly over the soil surface immediately after seeding. [25] * Post-emergence: Apply the formulated test compound as a foliar spray to weeds that have reached the target growth stage. [24]3. Treatment Groups: Include an untreated control and a commercial standard herbicide for comparison. Apply compounds at various rates (e.g., grams of active ingredient per hectare) to determine dose-response.

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, light, and humidity. Water as needed, avoiding washing the herbicide off the foliage in post-emergence tests.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death).

  • Data Analysis: Analyze the visual ratings and, if desired, harvest the above-ground biomass to measure the fresh or dry weight reduction compared to the untreated control. Calculate GR₅₀ (the dose required to cause a 50% reduction in growth).

Table 3: Herbicidal Activity of Representative Pyrazole Derivatives

CompoundWeed SpeciesTreatment TypeActivity (% Inhibition @ 150 g/ha)Reference HerbicideActivityReference
Pyrazole ketone (II-1)Arabidopsis thalianaIn vitro (enzyme)IC₅₀ = 0.262 µM--[26]
Phenylpyridine Pyrazole (6a)Setaria viridisPost-emergence50%Pyroxasulfone< 50%[27]
Phenylpyridine Pyrazole (6c)Setaria viridisPost-emergence50%Pyroxasulfone< 50%[27]

References

  • Ganie, Z. A., & Jhala, A. J. (2017). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. MDPI. [Link]

  • Kim, Y. S., & Lee, Y. S. (2015). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Korean Society of Mycology. [Link]

  • Lamberth, C., Jeanmart, S., & Tissier, F. (2010). Fungicide pyrazole carboxamides derivatives.
  • Ilić, S., & Stanković, S. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Academic Repository. [Link]

  • Antonenko, A., Blagaia, A., Korshun, M., & Omelchuk, S. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Biblioteka Nauki. [Link]

  • Hasan, R., Nishimura, K., & Ueno, T. (1994). Quantitative structure—activity relationships of insecticidal pyrazolines. Pesticide Science. [Link]

  • Zhao, X., & Casida, J. E. (2014). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2021). Synthesis and herbicidal activity of new pyrazole ketone derivatives. ResearchGate. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Hazards of pesticides to bees Determination of fipronil LD50 for the brazilian bee Melipona scutellaris. ResearchGate. [Link]

  • Ma, R., et al. (2020). Structural basis for diamide modulation of ryanodine receptor. PubMed. [Link]

  • Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. [Link]

  • Ikeda, T., Zhao, X., Kono, Y., Yeh, J. Z., & Narahashi, T. (2004). Fipronil modulation of GABA(A) receptor single-channel currents. ResearchGate. [Link]

  • Chai, J.-Q., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • NPIC. (2011). Fipronil Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Ali, S., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]

  • Leroch, M., et al. (2013). EC50 distribution of 53 isolates phenotyped in the microtiter assay.... ResearchGate. [Link]

  • Gomaa, A. A. M., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Institutes of Health. [Link]

  • Angelini, L. G., et al. (2005). Screening of Preemergence and Postemergence Herbicides for Weed Control in Dill (Anethum graveolens), Fennel (Foeniculum vulgare), Coriander (Coriandrum sativum), and Basil (Ocimum basilicum). ResearchGate. [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • Kim, Y. S., & Lee, Y. S. (2015). EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ScienceDirect. [Link]

  • Jhala, A. J., et al. (2023). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. [Link]

  • Jacob, C. R. O., Soares, A. E. E., & Nocelli, R. C. F. (2011). Determination of fipronil LD50 for the brazilian bee Melipona scutellaris. SciELO. [Link]

  • Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. PubMed. [Link]

  • Mckay, S., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers. [Link]

  • UMass Extension. (n.d.). Greenhouse Weed Control. UMass Extension Greenhouse Crops and Floriculture Program. [Link]

  • ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Li, C., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

  • Jhala, A. J., et al. (2023). Chemical structures of some herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). ResearchGate. [Link]

  • Lahm, G. P., et al. (2013). New and selective ryanodine receptor activators for insect control. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

  • Ilić, S., & Stanković, S. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate. [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • Tison, L., et al. (2023). A GABA Receptor Modulator and Semiochemical Compounds Evidenced Using Volatolomics as Candidate Markers of Chronic Exposure to Fipronil in Apis mellifera. MDPI. [Link]

  • Witt, E., et al. (2017). 2017 Greenhouse Screening of Potential Herbicides for Wildflower Plantings. Weed Science. [Link]

  • AERU. (n.d.). Fipronil (Ref: BAS 350l). University of Hertfordshire. [Link]

  • Sharma, A., & Singh, P. (2017). Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium. The Pharma Innovation Journal. [Link]

  • Casida, J. E., & Durkin, K. A. (2013). Insect ryanodine receptors: molecular targets for novel pest control chemicals. PubMed. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Institutes of Health. [Link]

  • Mckay, S., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. National Institutes of Health. [Link]

  • Fareed, G., et al. (2021). EC 50 (µg/ml) of Botrytis cinerea isolates resistance and sensitive to.... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • Mahmoud, A. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. [Link]

  • de Oliveira, H. N., et al. (2011). Fipronil insecticide: novel application against triatomine insect vectors of Chagas disease. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. [Link]

  • Li, H., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. [Link]

  • HPPD-inhibitor Working Group. (2014). HPPD-inhibitor Resistance Stewardship. [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. [Link].nih.gov/pmc/articles/PMC9963842/)

Sources

Method

Application Note &amp; Protocols: One-Pot Synthesis of Substituted Pyrazoles

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its value stems from its unique physicochemical properties and its ability to act as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its value stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1][3] Traditional multi-step syntheses of substituted pyrazoles are often time-consuming and inefficient. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a streamlined, efficient, and often more sustainable alternative.[4][5] This guide provides an in-depth overview of the mechanistic principles and practical protocols for the one-pot synthesis of substituted pyrazoles, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Pharmacological Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][6] This structural motif is found in a wide array of pharmacologically active agents with applications spanning anti-inflammatory, anticancer, analgesic, and antidiabetic therapies.[2][3][7] Notable drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Apixaban (anticoagulant) feature a core pyrazole ring, highlighting its importance in modern drug design.[1][2][4]

The utility of the pyrazole ring in drug molecules can be attributed to several key features:

  • Bioisosterism: The pyrazole ring can serve as a bioisostere for other aromatic rings, like benzene or imidazole, often improving physicochemical properties such as lipophilicity and metabolic stability.[1]

  • Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for critical interactions with biological targets like enzyme active sites.[1]

  • Structural Rigidity: The planar, aromatic nature of the ring provides a rigid scaffold for orienting substituents in a defined three-dimensional space, which is crucial for optimizing drug-receptor binding.

Given the increasing demand for molecular diversity in drug discovery pipelines, efficient and robust synthetic methods are paramount.[4] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering advantages in operational simplicity, atom economy, and reduced reaction times, making them ideal for generating libraries of substituted pyrazoles.[4]

Mechanistic Foundation: The Knorr Pyrazole Synthesis and its Variants

The most fundamental and widely utilized method for pyrazole synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis.[8] Understanding this mechanism is key to troubleshooting and optimizing one-pot protocols.

The reaction proceeds through a series of well-defined steps:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of unsymmetrical dicarbonyls (e.g., a β-ketoester), this attack preferentially occurs at the more electrophilic ketone carbonyl over the ester carbonyl.[9]

  • Condensation & Imine/Enamine Formation: The resulting intermediate, a carbinolamine, rapidly dehydrates to form a hydrazone (an imine).[9][10] This intermediate exists in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Final Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[8][10]

This entire cascade can be performed in a single reaction vessel, forming the basis of the one-pot approach. The causality behind experimental choices—such as the use of an acid catalyst—is to facilitate both the initial condensation and the subsequent dehydration steps by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[8][10]

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl Carbinolamine Carbinolamine 1,3-Dicarbonyl->Carbinolamine 1. Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Carbinolamine Hydrazone Hydrazone Carbinolamine->Hydrazone 2. Dehydration Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate 3. Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole 4. Dehydration & Aromatization

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Application Protocols

Here we present two robust, field-proven one-pot protocols for synthesizing substituted pyrazoles. The first is a classic, catalyst-driven thermal method, and the second is a modern, rapid microwave-assisted approach.

Protocol 1: Catalyst-Mediated One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from methodologies that utilize an efficient and environmentally friendly catalyst to drive the reaction.[11] It is broadly applicable to a range of substituted hydrazines and 1,3-diketones. The use of a catalyst like nano-ZnO or a Lewis acid like LiClO4 avoids the need for harsh reaction conditions.[11]

Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole from phenylhydrazine and acetylacetone.

Materials & Equipment:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Nano-ZnO catalyst (or other suitable Lewis acid)

  • Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) plate (Silica gel)

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol, 108 mg) and acetylacetone (1.0 mmol, 100 mg).

  • Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of nano-ZnO (e.g., 5 mol%, ~8 mg).

    • Scientist's Note: Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux. The catalyst is essential; uncatalyzed reactions often fail to proceed.[11]

  • Reaction Execution: Attach a reflux condenser and place the flask in a pre-heated oil bath at 80 °C. Allow the reaction to stir under reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new, lower Rf spot corresponding to the pyrazole product should appear. Reaction times are typically short, often under 1 hour.[11]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the catalyst by filtration. Evaporate the ethanol under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Characterization: The resulting product, 3,5-dimethyl-1-phenyl-1H-pyrazole, should be a pale yellow oil or low-melting solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: >90%.[11]

Protocol 2: Microwave-Assisted, Solvent-Free One-Pot Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry, drastically reducing reaction times and often eliminating the need for a solvent.[12][13][14][15] This protocol describes a three-component reaction to form more complex pyrazolone derivatives.[13][15]

Objective: To synthesize (Z)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate, phenylhydrazine, and benzaldehyde.

Materials & Equipment:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Benzaldehyde

  • Microwave reactor vial (10 mL) with stir bar

  • Dedicated microwave synthesizer

  • Ethyl acetate for trituration

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave reactor vial containing a small magnetic stir bar, add ethyl acetoacetate (1.2 mmol, 156 mg), phenylhydrazine (1.0 mmol, 108 mg), and benzaldehyde (1.0 mmol, 106 mg).

    • Scientist's Note: This is a multicomponent reaction where the pyrazole forms first and then immediately undergoes a Knoevenagel condensation with the aldehyde in the same pot. Running this solvent-free is highly efficient and minimizes waste.[15][16]

  • Reaction Execution: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 400-450 W) for a short duration (e.g., 5-10 minutes).[13] The reaction is typically rapid and may be accompanied by a change in color and state as the solid product forms.

  • Cooling and Isolation: After irradiation, allow the vial to cool to room temperature. The reaction mixture will solidify.

  • Purification: Add a small amount of ethyl acetate (2-3 mL) to the vial and triturate the solid. Break up the solid with a spatula to wash away any unreacted starting materials.

  • Final Product Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.

  • Characterization: The product should be obtained as a colored solid (e.g., yellow or orange).[13] Confirm its identity and purity by melting point, NMR, and mass spectrometry. Yields for this method are typically in the 80-95% range.[13][15]

Protocols_Comparison cluster_p1 Protocol 1: Catalytic Thermal cluster_p2 Protocol 2: Microwave Solvent-Free Start Choose Protocol P1_Reagents 2 Components: - 1,3-Diketone - Hydrazine Start->P1_Reagents Simple Substituents P2_Reagents 3 Components: - β-Ketoester - Hydrazine - Aldehyde Start->P2_Reagents High Complexity & Speed P1_Conditions Conditions: - Catalyst (e.g., nano-ZnO) - Solvent (Ethanol) - Reflux (80°C) P1_Reagents->P1_Conditions P1_Time Time: < 1 hour P1_Conditions->P1_Time P1_Workup Workup: - Filtration - Extraction P1_Time->P1_Workup P2_Conditions Conditions: - No Catalyst - Solvent-Free - Microwave Irradiation P2_Reagents->P2_Conditions P2_Time Time: 5-10 minutes P2_Conditions->P2_Time P2_Workup Workup: - Trituration - Filtration P2_Time->P2_Workup

Sources

Application

The Lynchpin of Modern Agrochemicals: Application Notes for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole in Crop Protection Synthesis

Introduction: The Pyrazole Core in Agrochemical Innovation The pyrazole heterocycle stands as a cornerstone in the edifice of modern crop protection chemistry. Its versatile scaffold has given rise to a multitude of high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Agrochemical Innovation

The pyrazole heterocycle stands as a cornerstone in the edifice of modern crop protection chemistry. Its versatile scaffold has given rise to a multitude of high-performing herbicides, insecticides, and, most notably, fungicides that are indispensable for global food security.[1] The specific substitution pattern on the pyrazole ring dictates the molecule's physical properties, biological target, and ultimate application in the field. This guide focuses on a key building block, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole , a versatile intermediate whose structural motifs are integral to the synthesis of advanced fungicidal agents.

The presence of the 4-bromophenyl group at the N1 position and a methyl group at the C5 position provides a unique combination of lipophilicity and metabolic stability. The bromine atom, in particular, serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, while also contributing to the overall efficacy of the final active ingredient. This document provides detailed protocols for the synthesis of this intermediate and illustrates its subsequent application in the construction of a representative pyrazole-carboxamide fungicide, a class of compounds renowned for their potent and specific mechanism of action.

Synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole: A Detailed Protocol

The most direct and industrially scalable method for the synthesis of N-aryl pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In this case, the reaction proceeds between 4-bromophenylhydrazine and pentane-2,4-dione (acetylacetone).

Reaction Scheme

Synthesis_Scheme reagent1 4-Bromophenylhydrazine plus + reagent2 Pentane-2,4-dione (Acetylacetone) conditions Ethanol (Solvent) Acetic Acid (Catalyst) Reflux, 4-6h reagent2->conditions product 1-(4-Bromophenyl)-5-methyl-1H-pyrazole conditions->product

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol

Materials and Equipment:

  • 4-Bromophenylhydrazine hydrochloride

  • Pentane-2,4-dione (Acetylacetone)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Reflux condenser and standard glassware

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (11.18 g, 50 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to dissolve the hydrochloride salt. A gentle warming may be applied if necessary.

  • Addition of Reagents: To the stirred solution, add pentane-2,4-dione (5.5 mL, 55 mmol, 1.1 eq) followed by glacial acetic acid (2.9 mL, 50 mmol, 1.0 eq) as a catalyst. The acetic acid aids in protonating the carbonyl oxygen, facilitating the initial nucleophilic attack.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid. Transfer the mixture to a separatory funnel and shake vigorously.

  • Phase Separation: Allow the layers to separate. Collect the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-(4-Bromophenyl)-5-methyl-1H-pyrazole as a solid.

Data Presentation: Expected Analytical Characteristics

The following table summarizes the expected analytical data for the synthesized compound, based on data from structurally similar molecules.

PropertyExpected Value
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to light brown solid
¹H NMR (CDCl₃) δ (ppm): 7.55-7.50 (d, 2H, Ar-H), 7.40-7.35 (d, 2H, Ar-H), 6.10 (d, 1H, pyrazole-H), 2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): 148.5 (C), 141.0 (C), 138.0 (C), 132.5 (2xCH), 125.5 (2xCH), 122.0 (C), 107.5 (CH), 13.5 (CH₃)
Mass Spec (ESI) m/z = 237 [M+H]⁺, 239 [M+H+2]⁺

Application in Crop Protection: Synthesis of a Pyrazole-Carboxamide Fungicide

1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a valuable precursor for the synthesis of pyrazole-carboxamide fungicides. This class of agrochemicals is highly effective due to their specific mode of action as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4][5][6][7][8]

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHIs act by inhibiting Complex II of the mitochondrial respiratory chain in fungi.[7] This enzyme, succinate dehydrogenase, is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption halts ATP production, leading to the cessation of cellular respiration and ultimately, fungal cell death. The specificity of these fungicides for fungal SDH over mammalian SDH ensures their safety for non-target organisms.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes UQ Ubiquinone (Q) SDH->UQ reduces UQH2 Ubihydroquinone (QH2) ComplexIII Complex III UQH2->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase drives ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungicide Pyrazole-Carboxamide Fungicide (SDHI) Fungicide->SDH INHIBITS

Caption: Mechanism of action for SDHI fungicides.

Illustrative Synthetic Pathway to a Pyrazole-Carboxamide

The following workflow demonstrates a plausible, two-step conversion of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole into a fungicidally active pyrazole-carboxamide. This is an illustrative pathway, as specific industrial routes are proprietary.

Step 1: Carboxylation

The pyrazole ring is first carboxylated at the C4 position. This is typically achieved via Vilsmeier-Haack formylation followed by oxidation, or by direct carboxylation using a strong base and CO₂.

Step 2: Amide Coupling

The resulting pyrazole-4-carboxylic acid is then coupled with a desired amine (e.g., 2-aminothiophenol derivative) using standard peptide coupling reagents (like EDC/HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

Application_Workflow start 1-(4-Bromophenyl)- 5-methyl-1H-pyrazole step1 Step 1: Carboxylation (e.g., n-BuLi, CO₂) start->step1 intermediate 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (e.g., SOCl₂, then Amine) intermediate->step2 final_product Final Product: Pyrazole-Carboxamide Fungicide (SDHI) step2->final_product

Caption: Illustrative workflow for fungicide synthesis.

Conclusion and Future Outlook

1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its synthesis is robust and scalable, and its structure is primed for conversion into highly effective crop protection agents. The continued exploration of derivatives built upon this and similar pyrazole cores is a vibrant area of research. Future work will likely focus on developing novel pyrazole-carboxamides that can overcome emerging fungicide resistance, offer broader disease control spectra, and exhibit even more favorable environmental and toxicological profiles. As such, a thorough understanding of the synthesis and application of this key intermediate is essential for researchers and professionals dedicated to the advancement of crop protection science.

References

  • Cetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Shao, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Bioorganic & Medicinal Chemistry Letters, 30(20), 127471. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Wang, D., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9549-9563. Available at: [Link]

  • Chen, W., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Chemistry, 38(10), 1135-1142. Available at: [Link]

  • Ju, L., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9350-9361. Available at: [Link]

  • Wang, G., et al. (2021). Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Pest Management Science, 77(4), 1895-1904. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of Pyrazoles in Developing Anti-Inflammatory Agents

Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazole nucleus represents a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the design of a multitude of t...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus represents a cornerstone in medicinal chemistry, serving as a "privileged scaffold" for the design of a multitude of therapeutic agents.[1][2][3] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic versatility, and the ability to form key interactions with biological targets.[4] This guide provides an in-depth exploration of the role of pyrazole derivatives in the development of novel anti-inflammatory agents. We will dissect their primary mechanisms of action, provide validated protocols for their synthesis and evaluation, and offer insights into the structure-activity relationships that govern their efficacy. This document is intended to serve as a practical resource for researchers aiming to design, synthesize, and validate the next generation of pyrazole-based anti-inflammatory drugs.

The Scientific Rationale: Why Pyrazoles for Inflammation?

Inflammation is a fundamental biological response to harmful stimuli, but when dysregulated, it underpins a vast array of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary therapy, and many successful NSAIDs are built upon the pyrazole framework.[5]

Historically, pyrazole-based drugs like Antipyrine and Phenylbutazone were widely used for their potent anti-inflammatory, analgesic, and antipyretic properties.[5] The modern era of anti-inflammatory drug design was revolutionized by the discovery of two isoforms of the cyclooxygenase (COX) enzyme:

  • COX-1: A constitutive enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet function.[5]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of inflammatory pain and swelling.[5][6]

The major breakthrough for pyrazole-based therapies came with the development of Celecoxib , a selective COX-2 inhibitor.[3][6][7] This selectivity allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[8] The success of Celecoxib has cemented the pyrazole scaffold as a premier starting point for designing targeted anti-inflammatory agents.

Mechanism of Action: Beyond COX-2 Inhibition

While COX-2 is the most prominent target, the versatility of the pyrazole scaffold allows for the modulation of other inflammatory pathways.[9] Research has shown that different pyrazole derivatives can exert their effects by:

  • Inhibiting 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of pro-inflammatory leukotrienes.[5]

  • Modulating Cytokine Signaling: Certain pyrazoles can inhibit the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Inhibiting the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression, and its inhibition is a key therapeutic strategy.[9]

  • Antioxidant Activity: Some pyrazole derivatives possess the ability to scavenge free radicals and inhibit lipid peroxidation, which contributes to oxidative stress and inflammation.[9]

This multi-target potential makes pyrazoles an exceptionally rich field for further drug discovery.

Mechanism_of_Action cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Therapeutic Intervention Stimulus Cell Damage / Pathogen AA Arachidonic Acid Stimulus->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Physiological Prostaglandins (GI Protection, Platelets) COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins COX2->PG_Inflammatory Inflammation Pain & Inflammation PG_Inflammatory->Inflammation Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole agents.

Synthesis Protocol: A General Approach

A common and effective method for synthesizing 1,3,5-trisubstituted pyrazole derivatives involves the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and a hydrazine derivative.[5][9]

Synthesis_Workflow Reactants 1. Reactants - Chalcone Derivative - Hydrazine Hydrate Reaction 2. Reaction - Absolute Ethanol (Solvent) - Glacial Acetic Acid (Catalyst) - Reflux (e.g., 6-8 hours) Reactants->Reaction Precipitation 3. Isolation - Cool to Room Temp. - Pour into Ice Water - Collect Precipitate Reaction->Precipitation Purification 4. Purification - Wash with Cold Water - Dry in Vacuo - Recrystallize (e.g., from Ethanol) Precipitation->Purification Product 5. Final Product - Pure Pyrazole Derivative Purification->Product

Caption: General workflow for pyrazole synthesis.

Protocol 2.1: Synthesis of a 1,3,5-Triaryl Pyrazole Derivative

Rationale: This protocol uses ethanol as a common, effective solvent. A catalytic amount of glacial acetic acid protonates the carbonyl group of the chalcone, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine. The reaction is carried out under reflux to ensure it proceeds to completion. Precipitation in ice water is a standard method for isolating the crude product, which is then purified by recrystallization to remove unreacted starting materials and byproducts.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~5-10 drops)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Beakers, Buchner funnel, filter paper

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Reagents: To the stirring solution, add hydrazine hydrate (1.5 eq) followed by a few drops of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with continuous stirring for 6-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing crushed ice with gentle stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper with several small portions of cold deionized water to remove any residual acid and hydrazine salts.

  • Drying: Dry the crude product, preferably in a vacuum oven at 40-50 °C.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][9]

In Vitro Evaluation Protocols

Once synthesized, the novel pyrazole compounds must be evaluated for their anti-inflammatory activity using a tiered screening approach.

Protocol 3.1: COX-1/COX-2 Inhibition Assay (Enzymatic)

Rationale: This is the primary screen to determine the potency and selectivity of the compounds. Commercially available kits provide a standardized and reliable method for this assessment. The principle involves measuring the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to a chromogenic or fluorogenic substrate. Inhibition of the enzyme results in a decreased signal.

Materials:

  • COX-1/COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or similar)

  • Synthesized pyrazole compounds, dissolved in DMSO

  • Celecoxib (as a selective COX-2 inhibitor control)

  • Indomethacin (as a non-selective COX inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers, enzymes (COX-1 and COX-2), and substrates according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds and controls in assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

  • Assay Plate Setup: In separate wells of a 96-well plate, add:

    • 10 µL of Assay Buffer (Background)

    • 10 µL of COX-1 or COX-2 enzyme (100% Initial Activity)

    • 10 µL of test compound/control at various concentrations to their respective wells containing either COX-1 or COX-2.

  • Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Initiate Reaction: Add Arachidonic Acid substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37 °C).

  • Detection: Add the detection reagent (e.g., a chromogenic substrate that reacts with the prostaglandin product) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

Data Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Cmpd A >1000.5>200
Test Cmpd B 15.28.91.7
Celecoxib 500.051000
Indomethacin 0.10.90.11

A higher SI value indicates greater selectivity for COX-2.

Protocol 3.2: LPS-Induced Nitric Oxide (NO) Inhibition in Macrophages

Rationale: In inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator. This cell-based assay assesses the ability of a compound to suppress this inflammatory response in a biologically relevant context.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Test compounds dissolved in DMSO

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Pre-incubation: Incubate the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37 °C and 5% CO₂.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition compared to the LPS-only treated cells.

In Vivo Evaluation Protocol

Promising candidates from in vitro screens must be tested in a living system to evaluate their efficacy, pharmacokinetics, and safety.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is the most widely used and validated model for studying acute inflammation.[5][10] The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantitatively measured. The model allows for the assessment of a compound's ability to suppress this edema over time.[11]

In_Vivo_Workflow cluster_0 Pre-Treatment cluster_1 Treatment & Induction cluster_2 Measurement & Analysis Acclimatize 1. Animal Acclimatization (7 days) Group 2. Grouping & Fasting (Overnight) Acclimatize->Group Baseline 3. Baseline Paw Volume (Plethysmometer) Group->Baseline Dosing 4. Administer Compound (Oral Gavage) Baseline->Dosing Wait 5. Wait (1 hour) Dosing->Wait Induction 6. Inject Carrageenan (Subplantar) Wait->Induction Measure 7. Measure Paw Volume (Hourly for 4-6 hours) Induction->Measure Analysis 8. Data Analysis (% Inhibition of Edema) Measure->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Digital Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug (Indomethacin)

    • Group III-V: Test Compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the test compounds and reference drug orally via gavage. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Data Interpretation:

Treatment GroupDose (mg/kg)Mean Edema Volume at 3 hr (mL)% Inhibition at 3 hr
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.38 ± 0.0455.3%
Test Cmpd A 200.45 ± 0.0547.1%
Test Cmpd A 500.31 ± 0.0363.5%

A statistically significant reduction in paw volume compared to the vehicle control indicates potent anti-inflammatory activity.

References

  • G. Geronikaki, A., & Gavalas, A. M. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 11(12), 1010-1022. [Link]

  • Aggarwal, N., & Kumar, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10398–10419. [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 10398-10419. [Link]

  • Faria, J. V., & Vegi, P. F. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1344. [Link]

  • Prabhu, V., & R, P. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1357-1363. [Link]

  • Singh, N., & Kumar, A. (2014). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Letters in Drug Design & Discovery, 11(7), 882-905. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 52(2), 296-303. [Link]

  • Ríos, J. L. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Ethnopharmacology, 328, 118021. [Link]

  • Daily, J. S., & Scalcione, L. R. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Ebenezer, O., & S, A. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Chemistry & Biodiversity, 20(10), e202300851. [Link]

  • Calvo-Castro, L. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1899. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Singh, S., & Majumdar, D. K. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 1-7. [Link]

  • Sengar, A. S., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 7(8), 230-234. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Cubana de Plantas Medicinales, 18(1), 140-149. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

Sources

Application

Green synthesis strategies for pyrazole derivatives

An Application Guide to Green Synthesis Strategies for Pyrazole Derivatives Introduction: The Pyrazole Scaffold and the Imperative of Green Chemistry Pyrazole derivatives represent a cornerstone in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Green Synthesis Strategies for Pyrazole Derivatives

Introduction: The Pyrazole Scaffold and the Imperative of Green Chemistry

Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their wide-ranging biological activities—including anti-inflammatory, anticancer, antimicrobial, and analgesic properties—make them a subject of intense research for drug development professionals.[3] However, traditional synthetic routes to these valuable scaffolds often rely on volatile organic solvents, hazardous reagents, and energy-intensive conditions, posing significant environmental and safety concerns.[4]

The principles of green chemistry offer a transformative approach, aiming to design chemical processes that are efficient, safe, and environmentally benign.[2][5] This involves the use of alternative energy sources, eco-friendly solvents, recyclable catalysts, and atom-economical reaction designs like multicomponent reactions.[2][5] Adopting these strategies is not merely an ethical choice but a scientific and economic imperative, leading to processes that are often faster, higher-yielding, and more cost-effective than their conventional counterparts.[6]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge green synthesis strategies for pyrazole derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, reproducible protocols.

Core Green Synthesis Strategies

The paradigm shift towards sustainable chemistry has given rise to several powerful techniques for pyrazole synthesis. These can be broadly categorized based on the green chemistry principle they primarily leverage: alternative energy sources, greener reaction media, advanced catalyst systems, and reaction design efficiency.

Green_Strategies_Overview Start Green Synthesis of Pyrazoles Energy Alternative Energy Sources Start->Energy Media Greener Reaction Media Start->Media Catalysis Advanced Catalyst Systems Start->Catalysis Design Efficient Reaction Design Start->Design MW Microwave-Assisted Energy->MW US Ultrasound-Assisted (Sonochemistry) Energy->US Water Aqueous Media Media->Water SolventFree Solvent-Free / Mechanochemistry Media->SolventFree Nano Nano-Catalysts Catalysis->Nano Bio Bio-Catalysts Catalysis->Bio MCR Multicomponent Reactions (MCRs) Design->MCR

Figure 1: Overview of key green chemistry approaches for pyrazole synthesis.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Conventional heating methods are often slow and inefficient. Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools that dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles.[6]

A. Microwave-Assisted Synthesis

Expertise & Causality: Microwave irradiation provides rapid and uniform heating through the direct interaction of microwaves with polar molecules in the reaction mixture. This avoids localized overheating common with conventional oil baths, minimizes side product formation, and can drive reactions to completion in minutes instead of hours.[6][7][8]

Application Note: This technique is particularly effective for condensation reactions, such as the Knorr pyrazole synthesis, and for multicomponent reactions where rapid heating can overcome activation energy barriers efficiently.[8] The synthesis of pyranopyrazoles, a biologically important class of fused pyrazoles, is significantly enhanced by microwave irradiation.[7]

Protocol 1: MW-Assisted, Solvent-Free Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol is adapted from methodologies exploiting the reaction of α,β-unsaturated carbonyl compounds with tosylhydrazones under microwave activation without any solvent.[8]

  • Reagents & Materials:

    • α,β-Unsaturated ketone (e.g., trans-Chalcone): 1.0 mmol

    • Tosylhydrazide: 1.1 mmol

    • Basic Alumina (Al₂O₃, Brockmann I): 500 mg

    • Monowave Microwave Reactor with a G10 reaction vial and magnetic stirrer.

  • Step-by-Step Methodology:

    • Preparation: In a G10 microwave vial, thoroughly mix the α,β-unsaturated ketone (1.0 mmol), tosylhydrazide (1.1 mmol), and basic alumina (500 mg) using a spatula until a homogeneous powder is formed.

    • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After cooling the vial to room temperature, add 10 mL of ethyl acetate and stir for 5 minutes.

    • Purification: Filter the alumina and wash it with additional ethyl acetate (2 x 5 mL). Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the pure 3,5-disubstituted-1H-pyrazole.

B. Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Causality: Sonochemistry utilizes high-frequency sound waves (20 kHz - 100 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This collapse generates localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), creating immense shear forces and promoting mass transfer and radical formation.[9][10]

Application Note: Ultrasound is highly effective for heterogeneous reactions, improving the efficiency of solid-supported catalysts and enabling reactions in multiphase systems (e.g., solid-liquid). It is particularly useful for synthesizing fused pyrazole systems like pyranopyrazoles and for reactions involving nanoparticles.[5][10]

Protocol 2: Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles in Aqueous Media

This protocol is based on the four-component reaction for synthesizing dihydropyrano[2,3-c]pyrazoles, leveraging both an aqueous medium and ultrasound irradiation.[5]

  • Reagents & Materials:

    • Aromatic aldehyde (e.g., Benzaldehyde): 1.0 mmol

    • Malononitrile: 1.0 mmol

    • Ethyl acetoacetate: 1.0 mmol

    • Hydrazine hydrate: 1.2 mmol

    • L-proline (catalyst): 10 mol%

    • Ethanol/Water (1:1, v/v): 5 mL

    • Ultrasonic bath or probe sonicator.

  • Step-by-Step Methodology:

    • Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.2 mmol), and L-proline (0.1 mmol) in 5 mL of the ethanol/water solvent.

    • Reaction: Partially submerge the flask in an ultrasonic bath operating at 40 kHz and 60°C. Irradiate the mixture for 15-25 minutes. Monitor the reaction via TLC.

    • Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

    • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Greener Reaction Media: Aqueous and Solvent-Free Synthesis

The vast majority of chemical waste is solvent-related. Shifting to benign solvents like water or eliminating them entirely represents a major step towards sustainability.[5]

A. Aqueous Synthesis

Expertise & Causality: Water is a non-toxic, non-flammable, and inexpensive solvent. While organic reagents may have low solubility, "on-water" reactions can be surprisingly effective.[11] The hydrophobic effect can drive reagents together, and hydrogen bonding at the organic-water interface can stabilize transition states, accelerating the reaction.[5] Micelle-forming agents like Cetyltrimethylammonium Bromide (CTAB) can also be used to create pseudo-homogeneous conditions in water.[5]

Application Note: Aqueous multicomponent reactions for synthesizing polyfunctionalized and fused pyrazoles are particularly successful.[5] Many of these reactions can proceed efficiently at room temperature or with gentle heating, sometimes even without a catalyst.[5]

Aqueous_Synthesis_Workflow A Reactants (Aldehyde, Hydrazine, Malononitrile, etc.) B Dispersion in Water (+/- Catalyst, e.g., Taurine) A->B C Reaction Conditions (Stirring, Heating, or Sonication) B->C D Precipitation of Product (Hydrophobic product is insoluble in water) C->D E Isolation (Simple Filtration) D->E F Pure Pyrazole Derivative E->F

Figure 2: General workflow for aqueous synthesis and product isolation.

B. Solvent-Free (Mechanochemical) Synthesis

Expertise & Causality: Solvent-free reactions, often conducted by grinding solids together (mechanochemistry) or reacting neat liquids, minimize waste and can lead to different reactivity and selectivity compared to solution-phase chemistry.[4][12] In some cases, a catalytic amount of an ionic liquid like tetrabutylammonium bromide (TBAB) can act as a grinding auxiliary and phase-transfer catalyst, facilitating the reaction between solid reagents at room temperature.[4]

Application Note: This strategy is ideal for producing high yields of pyrazole derivatives without the need for heating or solvents, making it exceptionally environmentally friendly.[4] It is particularly well-suited for multicomponent reactions where all starting materials are solids or high-boiling liquids.[12]

Protocol 3: Solvent-Free Synthesis of Pyrazole Systems using TBAB

This protocol is adapted from a method reacting 1,2-dibenzoylhydrazines, dialkyl acetylenedicarboxylates, and isocyanides under solvent-free conditions.[4]

  • Reagents & Materials:

    • N′-benzoylbenzohydrazide: 1.0 mmol

    • Tetrabutylammonium bromide (TBAB): 1.0 mmol

    • Dimethyl acetylenedicarboxylate (DMAD): 1.0 mmol

    • Cyclohexyl isocyanide: 1.0 mmol

    • Mortar and pestle or a ball mill.

  • Step-by-Step Methodology:

    • Preparation: In a mortar, add N′-benzoylbenzohydrazide (1.0 mmol) and TBAB (1.0 mmol). Grind the solids together with a pestle for 2 minutes until a fine, homogeneous powder is formed.

    • Addition of Liquids: Add dimethyl acetylenedicarboxylate (1.0 mmol) followed by cyclohexyl isocyanide (1.0 mmol) to the powder.

    • Reaction: Continue to mix thoroughly with a glass rod or pestle. The mixture will typically turn into a thick paste or solution and may generate mild heat. Let the mixture stand at room temperature for the time specified in the literature (e.g., 15-30 minutes), monitoring by TLC.

    • Purification: The resulting thick mixture is often pure enough for many applications. For higher purity, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel.

Advanced Green Catalyst Systems

The ideal catalyst is non-toxic, efficient in small quantities, recyclable, and robust. Green catalysis for pyrazole synthesis focuses on replacing hazardous acid/base catalysts with benign alternatives.

A. Heterogeneous Nano-Catalysts

Expertise & Causality: Nano-catalysts (e.g., nano-ZnO, magnetic Fe₃O₄@SiO₂) offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity.[1][5] Their key advantage is ease of separation and recyclability. For example, magnetic nanoparticles can be removed from the reaction mixture with an external magnet, and solid catalysts like nano-ZnO can be filtered off, simplifying product purification and allowing for catalyst reuse.[1][5]

Protocol 4: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes an efficient and environmentally friendly condensation of phenylhydrazine and ethyl acetoacetate using a recyclable nano-ZnO catalyst.[1]

  • Reagents & Materials:

    • Phenylhydrazine: 10 mmol

    • Ethyl acetoacetate: 10 mmol

    • Nano-ZnO powder: 5 mol%

    • Ethanol (as solvent): 20 mL

    • Reflux condenser and heating mantle.

  • Step-by-Step Methodology:

    • Preparation: To a 100 mL round-bottom flask, add phenylhydrazine (10 mmol), ethyl acetoacetate (10 mmol), nano-ZnO (5 mol%), and ethanol (20 mL).

    • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring. The reaction is typically complete within 30-60 minutes. Monitor via TLC.

    • Catalyst Recovery: After cooling, separate the nano-ZnO catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

    • Work-up & Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 3-methyl-1-phenyl-1H-pyrazol-5-ol, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

B. Biodegradable and Organic Catalysts

Expertise & Causality: Catalysts derived from natural sources, such as amino acids (L-proline), sugars (sodium gluconate), or their derivatives (taurine), are biodegradable, non-toxic, and readily available.[1][12] They often function as Brønsted or Lewis acids/bases to facilitate key steps in multicomponent reactions, such as Knoevenagel condensation or Michael addition, under mild, aqueous conditions.[12]

Comparative Summary of Green Synthesis Strategies

StrategyEnergy SourceTypical SolventCatalyst ExampleAvg. TimeAvg. YieldKey Advantages
Microwave-Assisted MicrowaveSolvent-free or minimalBasic Alumina[8]3-15 min80-98%Extremely fast, high yields, reduced side products.[6]
Ultrasound-Assisted SonicationWater/EthanolL-proline[5]15-30 min85-95%Excellent for heterogeneous mixtures, enhances mass transfer.[5][9]
Aqueous Synthesis Conventional HeatWaterTaurine[1]1-4 hours80-95%Environmentally benign, simple work-up, potential for catalyst-free reactions.[5]
Solvent-Free Mechanical/NoneNoneTBAB[4]15-60 min75-86%Eliminates solvent waste, high atom economy, simple procedure.[4]
Nano-Catalysis Conventional HeatEthanolNano-ZnO[1]30-60 min~95%Recyclable catalyst, high efficiency, simplified purification.[1][13]
Multicomponent VariesWater or Solvent-freeSodium Gluconate[12]30 min - 2h85-95%High atom economy, operational simplicity, molecular diversity from one pot.[1][12]

Conclusion

The green synthesis of pyrazole derivatives is no longer a niche area but a rapidly advancing field offering powerful, practical, and sustainable alternatives to traditional methods. By leveraging alternative energy sources, benign solvents, and efficient catalysts, researchers can significantly reduce the environmental impact of their work while often improving efficiency, yield, and safety. The protocols and strategies outlined in this guide serve as a starting point for laboratories looking to integrate green chemistry principles into their drug discovery and development workflows, paving the way for a more sustainable future in chemical science.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry.
  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore.
  • New "green" approaches to the synthesis of pyrazole deriv
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evalu
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). Bentham Science.
  • Ultrasound‐ and NPs‐assisted synthesis of pyrazoles.
  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole

Welcome to the technical support resource for the synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your synthesis, improve yield, and ensure the highest purity of your target compound.

This document provides a dynamic question-and-answer-based troubleshooting guide and a comprehensive FAQ section to address common challenges encountered during this specific pyrazole synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable solutions.

Issue 1: The yield of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is consistently low.

Question: My reaction is producing the correct product, but the isolated yield is well below the expected range. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors, from reaction kinetics to product loss during workup. Let's break down the potential causes:

  • Cause A: Incomplete Reaction The condensation reaction between (4-bromophenyl)hydrazine and the 1,3-dicarbonyl precursor (typically acetylacetone) may not have reached completion. The reaction involves a series of equilibria, including hydrazone formation and subsequent cyclization, followed by an irreversible dehydration step to form the aromatic pyrazole ring.[1]

    • Solution 1: Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.

    • Solution 2: Increase Temperature: Increasing the temperature often accelerates the rate-limiting dehydration step. If you are running the reaction at room temperature or a moderate temperature, consider refluxing the solvent. However, be aware that excessive heat can sometimes lead to side product formation.[2]

    • Solution 3: Check Stoichiometry: Ensure that the mole ratio of your reactants is optimal. While a 1:1 ratio is theoretically required, a slight excess of one reactant (e.g., 1.1 equivalents of the hydrazine) can sometimes drive the reaction to completion, especially if one of the starting materials is volatile or prone to degradation.

  • Cause B: Suboptimal Catalyst or Solvent The choice of catalyst and solvent is critical for facilitating the cyclocondensation.

    • Solution 1: Catalyst Optimization: The reaction is typically acid-catalyzed. If you are using a weak acid catalyst (like acetic acid as the solvent), you might see improved results with a stronger catalyst. A few drops of concentrated sulfuric acid or hydrochloric acid can significantly enhance the reaction rate. Alternatively, Lewis acids have also been employed in pyrazole synthesis.[2]

    • Solution 2: Solvent Selection: Ethanol is a common and effective solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at reflux temperature.[3][4] Glacial acetic acid is another excellent choice as it acts as both the solvent and the acid catalyst. The choice of solvent can influence reaction kinetics and the solubility of the product upon cooling.

  • Cause C: Product Loss During Workup and Purification Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

    • Solution 1: Optimize Workup: After the reaction is complete, the mixture is often cooled and poured into ice-cold water to precipitate the crude product.[5] Ensure the pH is neutral or slightly basic before extraction to minimize the product's solubility in the aqueous layer.

    • Solution 2: Refine Recrystallization: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is often purified by recrystallization from ethanol.[6] If the product is too soluble in pure ethanol even at low temperatures, try a mixed solvent system (e.g., ethanol/water) to reduce solubility and maximize crystal recovery. Ensure you are allowing sufficient time for crystallization at a low temperature.

Issue 2: My final product is contaminated with a significant impurity that is difficult to separate.

Question: I've successfully synthesized the pyrazole, but my NMR spectrum shows a second set of peaks corresponding to an isomer. What is this impurity and how can I avoid it?

Answer: The most common impurity in this synthesis is a regioisomer. This issue is fundamental to the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound is used.

  • Cause: Formation of Regioisomers When (4-bromophenyl)hydrazine reacts with acetylacetone (2,4-pentanedione), the initial nucleophilic attack can occur at either of the two carbonyl carbons. This leads to the formation of two different pyrazole regioisomers:

    • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole (the desired product)

    • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole (the isomeric impurity)

    The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH.[7]

    • Solution 1: Control Reaction pH:

      • Under acidic conditions: The reaction tends to be kinetically controlled. The initial attack of the more basic nitrogen of the hydrazine occurs at the more sterically accessible (or more electrophilic) carbonyl group, which can favor one isomer.

      • Under neutral or basic conditions: The reaction may favor the thermodynamically more stable product. Experiment with running the reaction in glacial acetic acid versus ethanol with a catalytic amount of mineral acid to see which condition provides better selectivity for your desired isomer.

    • Solution 2: Chromatographic Purification: If optimizing the reaction conditions does not provide sufficient isomeric purity, the two products can typically be separated using column chromatography over silica gel.[3] A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues during the synthesis.

G start Start Synthesis check_yield Is Yield > 75%? start->check_yield check_purity Is Purity > 98% (by NMR)? check_yield->check_purity Yes incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn No isomer_issue Regioisomer Impurity Present? check_purity->isomer_issue No end_product High-Yield, High-Purity Product check_purity->end_product Yes workup_loss Product Loss During Workup? incomplete_rxn->workup_loss No optimize_rxn Optimize Reaction: - Increase Time/Temp - Check Catalyst/Solvent incomplete_rxn->optimize_rxn Yes workup_loss->start No, Restart with new conditions optimize_workup Optimize Purification: - Adjust Workup pH - Refine Recrystallization Solvent workup_loss->optimize_workup Yes optimize_rxn->start optimize_workup->start adjust_ph Adjust Reaction pH (Acidic vs. Neutral) isomer_issue->adjust_ph Yes chromatography Perform Column Chromatography isomer_issue->chromatography No, Purify Existing Batch adjust_ph->start chromatography->end_product

Caption: A troubleshooting workflow for optimizing the synthesis.

Frequently Asked Questions (FAQs)

1. What is the fundamental reaction mechanism for this synthesis?

The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is a classic example of the Knorr pyrazole synthesis.[1] It proceeds via a cyclocondensation reaction between (4-bromophenyl)hydrazine and a 1,3-dicarbonyl compound, such as acetylacetone. The mechanism involves two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the acetylacetone to form a hydrazone intermediate.

  • Cyclization and Dehydration: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization forms a non-aromatic pyrazoline intermediate, which rapidly dehydrates (loses a molecule of water) under the reaction conditions to yield the stable, aromatic pyrazole ring.[8]

Reaction Mechanism Diagram

G Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Bromophenylhydrazine I1 Hydrazone Intermediate R1->I1 R2 Acetylacetone R2->I1 + I2 Pyrazoline Intermediate I1->I2 Intramolecular Cyclization P1 1-(4-Bromophenyl)-5-methyl-1H-pyrazole I2->P1 Dehydration (-H2O)

Caption: The mechanism of Knorr pyrazole synthesis.

2. How do reaction conditions affect the regioselectivity of the synthesis?

As mentioned in the troubleshooting guide, using an unsymmetrical dicarbonyl like acetylacetone can lead to two regioisomers. The reaction conditions, especially pH, play a crucial role in determining the ratio of these isomers. Generally, under strongly acidic conditions, the reaction proceeds through a kinetically controlled pathway where the initial attack occurs at the less hindered carbonyl. In contrast, neutral or basic conditions might favor the thermodynamically more stable isomer. A systematic study of different acid catalysts and solvents is the most effective way to optimize the reaction for the desired 5-methyl isomer.[2][7]

3. What are the recommended starting materials and reaction conditions for optimal yield?

For researchers starting this synthesis, we recommend a well-established protocol that has been shown to provide good yields. The following table summarizes a robust starting point for optimization.

ParameterRecommended ConditionRationale / Comment
Hydrazine (4-bromophenyl)hydrazine hydrochlorideThe hydrochloride salt is often more stable and easier to handle than the free base.
Dicarbonyl Acetylacetone (2,4-pentanedione)The classic precursor for a methyl-substituted pyrazole ring.
Stoichiometry 1.0 eq. Hydrazine : 1.1 eq. DicarbonylA slight excess of the dicarbonyl can help drive the reaction to completion.
Solvent Glacial Acetic Acid or EthanolAcetic acid serves as both solvent and catalyst. Ethanol is a good alternative, often requiring a catalytic amount of a stronger acid.[3]
Catalyst None if using Acetic Acid; cat. H₂SO₄ in EthanolThe choice of catalyst is key to controlling reaction rate and potentially regioselectivity.
Temperature 80-100 °C (Reflux)Heating is typically required to drive the final dehydration step efficiently.[2]
Reaction Time 2-6 hoursMonitor progress by TLC to determine the optimal time.

4. What is the best method for purifying the final product?

The two most common and effective purification methods are:

  • Recrystallization: This is the preferred method if the crude product is relatively clean (>90% purity) and you need a simple, scalable purification. Ethanol is a frequently cited solvent for recrystallizing phenyl-pyrazole derivatives.[5][6] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: If the reaction produces a significant mixture of regioisomers or other impurities, flash column chromatography on silica gel is necessary.[3] A gradient of ethyl acetate in hexane is a standard eluent system to try for separating the desired product from its isomer and other byproducts.

5. What are the critical safety precautions for this synthesis?

  • Hydrazine Derivatives: (4-bromophenyl)hydrazine, like many hydrazine derivatives, is toxic and should be handled with extreme care. It is a suspected carcinogen and a skin sensitizer. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Acids and Solvents: Glacial acetic acid and any strong mineral acids are corrosive. Handle them with care. Organic solvents like ethanol are flammable and should be heated using a heating mantle with a stirrer, never an open flame.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (approx. 5-10 mL per gram of hydrazine)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride and glacial acetic acid.

  • Stir the mixture at room temperature until the solid dissolves.

  • Slowly add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain it for 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the spot corresponding to the hydrazine has disappeared.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water, which should cause the crude product to precipitate.

  • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash the filter cake with cold water until the filtrate is no longer acidic.

  • Purification: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 1-(4-Bromophenyl)-5-methyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the melting point.[3]

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kavitha, S., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(85), 54123-54133. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 549-601. Retrieved from [Link]

  • Jaćimović, Ž. K., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Bioorganic Chemistry, 114, 105122. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Jean Lecka, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Koutentis, P. A., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 6(4), 2893–2907. Retrieved from [Link]

  • Çetin, A. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-978. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • El-Sayed, N. N. E. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 786-795. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2011). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. Retrieved from [Link]

  • Reddy, C. R., et al. (2015). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. Chemistry - An Asian Journal, 10(6), 1344-1353. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. Here, we provide in-depth, experience-driven advice and troubleshooting protocols to enhance your reaction outcomes, yields, and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] Regioselectivity is governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

Causality & Rationale: In the classical Knorr pyrazole synthesis, the reaction proceeds through the initial formation of a hydrazone intermediate.[3] The regioselectivity is often determined by which carbonyl group is more electrophilic and which nitrogen of the hydrazine is more nucleophilic.

  • Under acidic conditions: The reaction is often initiated by the attack of the more nucleophilic nitrogen of the hydrazine onto the more reactive carbonyl group of the 1,3-dicarbonyl compound.

  • Under basic or neutral conditions: The reaction can proceed through a Michael-type addition to an α,β-unsaturated carbonyl system, if one is formed in situ.

Troubleshooting & Protocol:

  • pH Control: The pH of the reaction medium is a critical factor.

    • Acidic Medium: In many cases, conducting the reaction in an acidic medium (e.g., acetic acid, or using hydrazine hydrochloride salts) can favor the formation of one regioisomer. The protonation of the carbonyl group enhances its electrophilicity.

    • Aprotic Solvents: Using aprotic dipolar solvents like DMF or NMP with the addition of a strong acid like HCl can significantly improve regioselectivity and yields by accelerating the dehydration steps.[1]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the hydrazine, thereby affecting regioselectivity.

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity, particularly when one of the carbonyls is part of a trifluoromethyl ketone.[2] These solvents can form more stable hemiketals with the more electrophilic carbonyl group, directing the initial attack of the hydrazine.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction towards the sterically less hindered pathway.

Q2: My reaction has stalled, and I'm isolating a hydrazone intermediate instead of the cyclized pyrazole. What's going wrong?

A2: Incomplete cyclization is a common issue, often indicating that the dehydration and ring-closing step is kinetically or thermodynamically unfavorable under the current reaction conditions.

Causality & Rationale: The cyclization of the hydrazone intermediate to form the pyrazole ring requires the elimination of a molecule of water. This step is often the rate-determining step and can be reversible.

Troubleshooting & Protocol:

  • Increase Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization and dehydration step. However, be cautious as higher temperatures can also promote side reactions.[4]

  • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) can protonate the hydroxyl group of the cyclized intermediate, making it a better leaving group (water) and facilitating the dehydration.

  • Dehydrating Agents: The use of a dehydrating agent, such as molecular sieves or Dean-Stark apparatus (for azeotropic removal of water), can shift the equilibrium towards the pyrazole product.

Q3: I'm observing the formation of pyrazolone byproducts. How can I prevent this?

A3: Pyrazolone formation is a known side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component.

Causality & Rationale: When a β-ketoester reacts with hydrazine, cyclization can occur with the loss of water (from the ketone) or alcohol (from the ester). If the reaction conditions favor the attack of the second nitrogen of the hydrazine on the ester carbonyl followed by elimination of alcohol, a pyrazolone ring is formed.

Troubleshooting & Protocol:

  • Control of Nucleophile: Using a less hindered hydrazine can sometimes favor attack at the ketone.

  • Reaction Conditions:

    • Milder Conditions: Running the reaction at lower temperatures and for shorter times can sometimes favor the desired pyrazole formation.

    • pH Adjustment: Carefully controlling the pH can influence the relative reactivity of the ketone and ester carbonyls.

Section 2: Troubleshooting Guide for Common Side Reactions

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction; competing side reactions; decomposition of starting materials or product.Monitor reaction progress by TLC/LC-MS. Optimize temperature and reaction time. Use a catalyst to promote the desired reaction.[4] Check the stability of starting materials under the reaction conditions.
Formation of an Inseparable Mixture of Regioisomers Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.Change the solvent to a fluorinated alcohol (TFE or HFIP).[2] Adjust the pH of the reaction medium. Utilize a hydrazine with a bulky substituent to introduce steric bias.
Isolation of Pyrazoline Instead of Pyrazole Incomplete oxidation of the pyrazoline intermediate.Add an oxidizing agent (e.g., bromine, iodine, or simply heat in DMSO under an oxygen atmosphere) to the reaction mixture after the formation of the pyrazoline.[5]
Formation of Bis-pyrazoles Use of excess hydrazine or reaction conditions that promote further reaction of the N-H pyrazole.Use a stoichiometric amount of hydrazine. Protect the N-H of the pyrazole in situ if possible.
Hydrolysis of Functional Groups (e.g., esters) Harsh acidic or basic conditions.Use milder reaction conditions (e.g., near-neutral pH, lower temperature). Protect sensitive functional groups prior to the pyrazole synthesis.

Section 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of a Pyrazole using a Fluorinated Solvent

This protocol is adapted from methodologies that have demonstrated improved regioselectivity.[2]

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to make a 0.2 M solution.

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.

Protocol 2: One-Pot Synthesis and Oxidation of Pyrazolines to Pyrazoles

This protocol is useful when the initial reaction yields a pyrazoline intermediate.[5]

  • Dissolve the α,β-unsaturated ketone (1.0 eq) and hydrazine monohydrochloride (1.2 eq) in ethanol.

  • Add a mild base (e.g., triethylamine, 1.5 eq) and stir the mixture at room temperature until the formation of the pyrazoline is complete (monitor by TLC/LC-MS).

  • Add a solution of iodine (1.1 eq) in ethanol to the reaction mixture.

  • Heat the reaction to reflux until the pyrazoline is fully converted to the pyrazole.

  • Cool the reaction mixture, quench with a solution of sodium thiosulfate to remove excess iodine, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Section 4: Visualizing Reaction Pathways

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

This diagram illustrates the fundamental steps in the Knorr synthesis, highlighting the formation of the hydrazone intermediate and the subsequent cyclization and dehydration.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate + Hydrazine Hydrazine Hydrazine Cyclized_Intermediate Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole - H2O

Caption: Knorr pyrazole synthesis workflow.

Diagram 2: Troubleshooting Regioisomer Formation

This decision tree provides a logical workflow for addressing issues with regioisomerism in pyrazole synthesis.

G Start Mixture of Regioisomers Observed Q1 Is one carbonyl significantly more electrophilic? Start->Q1 Solvent Change to Fluorinated Solvent (e.g., TFE, HFIP) Q1->Solvent Yes pH Adjust Reaction pH (Acidic Conditions) Q1->pH No Success Desired Regioisomer Obtained Solvent->Success Sterics Introduce Bulky Substituents pH->Sterics Sterics->Success

Caption: Decision tree for controlling regioselectivity.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Yet, L. (2000). Chapter 5.3 - Five-Membered Ring Systems: Pyrazoles and Related Systems. In Progress in Heterocyclic Chemistry (Vol. 12, pp. 223-247). Elsevier. [Link]

  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.), Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Pergamon. [Link]

  • Kumar, V., & Aggarwal, R. (2017). Synthesis and biological evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Journal of Saudi Chemical Society, 21(1), S333-S341. [Link]

  • Vitale, P., Scilimati, A., & Perrone, M. G. (2013). A new, efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Tetrahedron Letters, 54(28), 3712-3715. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will delve into the mechanistic nuances of pyrazole formation, troubleshoot common issues, and provide field-proven protocols to help you achieve your desired regioisomers with high fidelity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The root cause lies in the competing reaction pathways at the two electrophilic carbonyl centers of the dicarbonyl compound. The initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl group, leading to two different hydrazone intermediates. Subsequent intramolecular cyclization and dehydration then produce a mixture of pyrazole regioisomers. The ratio of these isomers is dictated by a delicate balance of electronic and steric factors of the substituents on both reactants, as well as the reaction conditions.[1][2][3]

Q2: What are the key factors that influence regioselectivity in the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several critical factors that can be modulated to control regioselectivity:

  • Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl compound play a major role. A more electrophilic carbonyl carbon will be preferentially attacked by the hydrazine. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[4][5]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can significantly alter the reaction pathway. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity.[6]

    • Solvent: The choice of solvent can influence the stability of intermediates and transition states. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[7]

    • Temperature: Temperature can shift the balance between kinetic and thermodynamic control of the reaction. Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow the reaction to equilibrate and favor the more stable, thermodynamically controlled product.[8][9][10]

Q3: What is the difference between kinetic and thermodynamic control in pyrazole synthesis?

Kinetic and thermodynamic control are fundamental concepts that determine the product distribution in a reaction with competing pathways.[9][11]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning it has the lowest activation energy. These reactions are typically run at lower temperatures and for shorter durations to prevent the system from reaching equilibrium.[9][10][12] The major product under kinetic control is not necessarily the most stable one.

  • Thermodynamic Control: This regime favors the most stable product, which has the lowest overall Gibbs free energy. These reactions are typically run at higher temperatures and for longer durations, allowing the initial products to revert to intermediates and eventually form the most stable product.[9][12][13]

In the context of pyrazole synthesis, one regioisomer may form faster (kinetic product), while the other may be more stable (thermodynamic product). By carefully selecting the reaction temperature and time, you can favor the formation of your desired isomer.[8][10]

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to poor regioselectivity in pyrazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no regioselectivity (approximately 1:1 mixture of isomers) - Similar electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl starting material.- Reaction conditions are not optimized to favor one pathway over the other.- Modify the Substrate: Introduce a substituent that creates a significant electronic or steric difference between the two carbonyls.- Solvent Screening: Experiment with different solvents, including polar aprotic (e.g., DMF, DMSO) and fluorinated alcohols (e.g., TFE, HFIP) which have been shown to enhance regioselectivity.[7]- pH Adjustment: Systematically vary the pH of the reaction. A small amount of acid (e.g., acetic acid) can act as a catalyst and may influence the initial point of attack.[5][6]
Inconsistent regioselectivity between batches - Minor variations in reaction conditions (temperature, reaction time, reagent purity).- Water content in solvents or reagents.- Standardize Protocol: Ensure precise control over all reaction parameters. Use a thermostat for temperature control and a timer for reaction duration.- Use Dry Solvents: Employ anhydrous solvents and reagents to minimize side reactions and ensure reproducibility.- Purify Reagents: If reagent quality is questionable, purify them before use.
Formation of the undesired regioisomer as the major product - The undesired isomer is the kinetically or thermodynamically favored product under the current conditions.- Temperature Study: Conduct the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) to determine if you can switch between kinetic and thermodynamic control.[8]- Catalyst Screening: Investigate the use of different acid or base catalysts, as they can alter the reaction mechanism and favor the formation of the desired isomer. Some syntheses utilize catalysts like nano-ZnO or iron-based catalysts for improved regioselectivity.[2][14]
Complex product mixture with multiple side products - Side reactions such as self-condensation of the dicarbonyl compound.- Decomposition of starting materials or intermediates at elevated temperatures.- Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize decomposition.- Optimize Reagent Stoichiometry: Use a slight excess of the hydrazine to ensure complete reaction with the dicarbonyl compound.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Section 3: Detailed Protocols for Improved Regioselectivity

Protocol 1: Solvent-Mediated Regioselective Synthesis Using Fluorinated Alcohols

This protocol is particularly effective for the synthesis of N-methylpyrazoles from 1,3-diketones where traditional methods yield regioisomeric mixtures. The use of 2,2,2-trifluoroethanol (TFE) as a solvent can significantly enhance the regioselectivity.[7]

Materials:

  • Unsymmetrical 1,3-diketone

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in TFE.

  • Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: One-Pot, Three-Component Synthesis of Highly Substituted Pyrazoles

This protocol allows for the regioselective synthesis of tetra-substituted phenylaminopyrazoles.[15]

Materials:

  • Active methylene reagent (e.g., malononitrile, ethyl cyanoacetate)

  • Sodium hydride (55-60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phenylisothiocyanate

  • Iodomethane

  • Substituted hydrazine (e.g., methylhydrazine, benzylhydrazine)

Procedure:

  • To a solution of the active methylene reagent (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.0 eq) under an inert atmosphere at room temperature. Stir for 45 minutes.

  • Add phenylisothiocyanate (1.0 eq) in a single portion and stir for 1 hour at room temperature.

  • Add iodomethane (1.0 eq) and continue stirring for 3 hours.

  • Add the substituted hydrazine (2.5 eq) to the reaction mixture and heat to 95-100 °C for 4 hours.[15]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by crystallization or column chromatography.

Section 4: Visualizing Reaction Pathways

Knorr Pyrazole Synthesis: Competing Pathways

The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis, leading to the formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone Intermediate A Hydrazone Intermediate A Unsymmetrical 1,3-Dicarbonyl->Hydrazone Intermediate A Attack at C1 Hydrazone Intermediate B Hydrazone Intermediate B Unsymmetrical 1,3-Dicarbonyl->Hydrazone Intermediate B Attack at C3 Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Hydrazone Intermediate A Substituted Hydrazine->Hydrazone Intermediate B Pyrazole Regioisomer A Pyrazole Regioisomer A Hydrazone Intermediate A->Pyrazole Regioisomer A Cyclization Pyrazole Regioisomer B Pyrazole Regioisomer B Hydrazone Intermediate B->Pyrazole Regioisomer B Cyclization

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Introduction: The Enduring Significance of the Pyrazole Nucleus The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of blockbuster drugs, agrochemicals, and functional materials. For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted pyrazoles is a critical endeavor. This guide provides a comparative analysis of key synthetic methodologies, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for robust and reproducible results.

I. The Classic Workhorse: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a fundamental and widely practiced method for constructing the pyrazole ring.[1][2] It involves the condensation of a β-ketoester with a hydrazine derivative.[1][2]

Reaction Mechanism and Rationale

The reaction proceeds through an initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. The use of a catalytic amount of acid facilitates both the initial condensation and the final dehydration step.[3] The regioselectivity of the reaction is a crucial consideration, as unsymmetrical β-dicarbonyl compounds can potentially yield two regioisomeric products.[1][4] The outcome is often dictated by the differential reactivity of the two carbonyl groups and the nature of the hydrazine substituent.

G cluster_0 Knorr Pyrazole Synthesis Start β-Ketoester + Hydrazine Hydrazone Hydrazone Formation Start->Hydrazone H+ catalyst Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a nano-ZnO catalyzed synthesis which offers high yields and short reaction times.[1]

  • Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).

  • Catalyst Addition: Add a catalytic amount of nano-ZnO.

  • Reaction Conditions: The reaction can be carried out under controlled microwave irradiation for a few minutes or conventional heating.[5]

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is then filtered, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired pyrazole derivative.

Advantages and Limitations
  • Advantages: Readily available starting materials, straightforward procedure, and generally good yields.[1]

  • Limitations: Potential for the formation of regioisomeric mixtures with unsymmetrical dicarbonyls, and sometimes harsh reaction conditions (e.g., strong acids, high temperatures) are required for less reactive substrates.[4][6]

II. The Paal-Knorr Synthesis: A Variation on a Theme

Closely related to the Knorr synthesis, the Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds and hydrazines to form substituted pyrroles, but the principle can be extended to pyrazole synthesis with appropriate precursors.[6][7] For pyrazoles, the key starting materials are 1,3-dicarbonyl compounds.

Reaction Mechanism and Rationale

Similar to the Knorr synthesis, the Paal-Knorr reaction for pyrazoles begins with the formation of a mono-hydrazone. This is followed by an intramolecular cyclization where the remaining free amino group of the hydrazine attacks the second carbonyl group, leading to a dihydroxypyrazolidine intermediate which then dehydrates to form the aromatic pyrazole ring. The use of protic or Lewis acids can catalyze the reaction.[7]

G cluster_1 Paal-Knorr Pyrazole Synthesis Start 1,3-Dicarbonyl + Hydrazine Mono-hydrazone Mono-hydrazone Formation Start->Mono-hydrazone H+ or Lewis Acid Cyclization Intramolecular Cyclization Mono-hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: General workflow of the Paal-Knorr Pyrazole Synthesis.

Experimental Protocol: General Procedure for Paal-Knorr Pyrazole Synthesis
  • Reactant Mixture: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1 equivalent).

  • Catalyst: If required, a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid is added.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the substituted pyrazole.

Advantages and Limitations
  • Advantages: A versatile method with a broad substrate scope.[7] The in-situ generation of 1,3-dicarbonyl compounds can further enhance its utility in multicomponent reactions.[4]

  • Limitations: Similar to the Knorr synthesis, regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyls.[4]

III. Modern Approaches: [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of five-membered heterocycles, including pyrazoles. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Reaction Mechanism and Rationale

In the context of pyrazole synthesis, a common strategy involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile). The reaction proceeds in a concerted or stepwise fashion to form the pyrazole or pyrazoline ring directly. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

G cluster_2 [3+2] Cycloaddition for Pyrazole Synthesis Dipole 1,3-Dipole (e.g., Diazo compound) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Sources

Comparative

A Researcher's Guide to Differentiating Pyrazole Isomers: A Spectroscopic Approach

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous identification of isomers is a critical step that underpins the reliability of experimental outcomes and the integrity of struct...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous identification of isomers is a critical step that underpins the reliability of experimental outcomes and the integrity of structure-activity relationship (SAR) studies. Pyrazole, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its isomers often exhibiting distinct pharmacological profiles.[1] This guide provides a comprehensive spectroscopic comparison of common pyrazole isomers, offering practical insights and detailed methodologies to distinguish them using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Challenge of Pyrazole Isomerism

The substitution pattern on the pyrazole ring gives rise to various isomers, which can be broadly categorized as constitutional isomers (e.g., 3-methylpyrazole vs. 4-methylpyrazole) and tautomers. Distinguishing between these closely related molecules is often non-trivial but essential, as even minor structural changes can significantly impact a compound's biological activity and physicochemical properties. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the precise molecular architecture.

Comparative Spectroscopic Analysis

This section delves into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the differentiation of pyrazole isomers. We will use methylpyrazole isomers as a representative example to illustrate key distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms within a molecule.

The chemical shift, multiplicity (splitting pattern), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the electronic environment and proximity of neighboring protons. For pyrazole isomers, the positions of substituents dramatically influence the appearance of the spectrum.

In an unsubstituted pyrazole, the protons at the C3 and C5 positions are equivalent due to tautomerism, while the C4 proton is distinct. Upon substitution, this symmetry is broken, leading to unique spectral fingerprints for each isomer.

Key Distinguishing Features in ¹H NMR:

  • Chemical Shifts: The electron-withdrawing nature of the pyridine-like nitrogen atom significantly deshields adjacent protons. Protons at C3 and C5 in pyrazoles typically resonate at a lower field (higher ppm) compared to the proton at C4.[2] The position of a substituent will, in turn, influence the chemical shifts of the remaining ring protons.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons provides valuable information about their spatial relationship.

  • Nuclear Overhauser Effect (NOE): For N-substituted pyrazoles, 2D NOESY experiments can be invaluable in unambiguously determining the regiochemistry by observing through-space correlations between the N-substituent and adjacent ring protons.[1]

Table 1: Comparative ¹H NMR Data for Methylpyrazole Isomers (in CDCl₃)

IsomerProtonChemical Shift (δ) ppmMultiplicity
3-Methylpyrazole -CH₃~2.34s
C4-H~6.06d
C5-H~7.48d
N-H~10.88br s
4-Methylpyrazole -CH₃~2.05s
C3-H & C5-H~7.35s
N-H~12.5br s

Data is compiled from typical values found in the literature and spectral databases.[3]

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are highly indicative of their position relative to the nitrogen atoms and any substituents. It is a routine method for determining the structure of pyrazoles.[4]

Key Distinguishing Features in ¹³C NMR:

  • Chemical Shifts: Similar to ¹H NMR, the carbon atoms adjacent to the nitrogen atoms (C3 and C5) are deshielded and appear at a lower field in the ¹³C NMR spectrum compared to the C4 carbon. The position of a substituent will cause characteristic shifts in the signals of the ring carbons. For instance, the methyl carbon signal for 3-methylpyrazoles is typically observed around 11-13 ppm.[3]

Table 2: Comparative ¹³C NMR Data for Methylpyrazole Isomers (in CDCl₃)

IsomerCarbonChemical Shift (δ) ppm
3-Methylpyrazole -CH₃~11-13
C3~145
C4~105
C5~135
4-Methylpyrazole -CH₃~9
C3 & C5~133
C4~115

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While the IR spectra of pyrazole isomers can be quite similar, subtle differences in the fingerprint region can be used for differentiation, especially when combined with computational predictions.

Key Distinguishing Features in IR:

  • N-H Stretching: The N-H stretching vibration in pyrazoles typically appears as a broad band in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding, which may differ between isomers.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring occur in the 1400-1600 cm⁻¹ region. The substitution pattern can lead to slight shifts in the positions of these bands.

  • Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be characteristic of the substitution pattern on the aromatic ring.

Table 3: Characteristic IR Absorption Bands for Methylpyrazoles

IsomerN-H Stretch (cm⁻¹)C=N, C=C Stretch (cm⁻¹)
3-Methylpyrazole ~3200 (broad)~1500-1590
4-Methylpyrazole ~3150 (broad)~1480-1580
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While isomers will have the same molecular weight, their fragmentation patterns can differ, providing clues to their structure.

Key Distinguishing Features in MS:

  • Molecular Ion Peak (M⁺): All isomers will exhibit the same molecular ion peak.

  • Fragmentation Pathways: The stability of the resulting fragment ions will dictate the fragmentation pathways. The position of a substituent can influence which bonds are more likely to break. For example, the loss of a methyl radical or the elimination of HCN are common fragmentation pathways for methylpyrazoles. The relative intensities of these fragment ions can be used to differentiate between isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrazole isomers.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole isomer into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently invert to dissolve the sample completely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.

    • For unambiguous assignment, consider acquiring 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY.

Protocol 2: IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Preparation:

    • Dissolve a small amount of the pyrazole isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of µg/mL to ng/mL.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS).

    • Acquire the mass spectrum in the desired mass range.

Visualization of Concepts

Diagram 1: General Molecular Structures of Methylpyrazole Isomers

Caption: Molecular structures of 3-methylpyrazole and 4-methylpyrazole.

Diagram 2: Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pyrazole Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comparative Analysis of: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns NMR->Data IR->Data MS->Data Conclusion Isomer Identification Data->Conclusion

Caption: A typical workflow for the spectroscopic identification of pyrazole isomers.

Conclusion

The differentiation of pyrazole isomers is a critical task in chemical research and drug development. A multi-technique spectroscopic approach, combining the detailed structural insights from NMR with the functional group information from IR and the fragmentation data from MS, provides a robust and reliable method for their unambiguous identification. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can confidently assign their structures and proceed with their investigations with a high degree of certainty.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Diazoles – Bonding & acid/base properties of pyrazole and imidazole. University of Liverpool. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Biological Performance of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole and Its Analogs

Introduction: The Pyrazole Scaffold in Modern Drug Discovery To the experienced medicinal chemist, the pyrazole nucleus is a privileged scaffold. This five-membered aromatic heterocycle is a cornerstone in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

To the experienced medicinal chemist, the pyrazole nucleus is a privileged scaffold. This five-membered aromatic heterocycle is a cornerstone in the design of a multitude of therapeutic agents, prized for its metabolic stability and versatile synthetic handles. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Marketed drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscore the clinical significance of this chemical class.

This guide focuses on 1-(4-Bromophenyl)-5-methyl-1H-pyrazole , a specific derivative whose performance profile is of interest to researchers in drug development. While direct, publicly available assay data for this exact molecule is limited, its structural motifs—a 4-bromophenyl group at the N1 position and a methyl group at C5—allow us to project its likely biological activities and performance by comparing it with well-characterized structural analogs. The presence of a halogenated phenyl ring, for instance, is a common feature in many bioactive compounds that can influence properties like lipophilicity and binding interactions.[4]

This document serves as a comparative framework, synthesizing data from closely related pyrazole derivatives to provide an in-depth technical guide for researchers. We will explore its potential performance in three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications, providing detailed experimental protocols and comparative data to guide future research and development.

Part 1: Potential as an Anti-inflammatory Agent via COX-2 Inhibition

The most prominent and well-documented activity of N-aryl pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[5] This enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Selective inhibition of COX-2 over its constitutive isoform, COX-1, is the hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.

Mechanism of Action: The COX-2 Pathway

The anti-inflammatory action of selective pyrazole derivatives is achieved by blocking the active site of the COX-2 enzyme. This prevents the synthesis of prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins that mediate pain, fever, and swelling.

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 converts PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 synthesizes Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins leads to Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor 1-(4-Bromophenyl)-5-methyl-1H-pyrazole (and Analogs) Inhibitor->COX2 inhibits

Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole compounds.

Comparative Performance Data
Compound/AnalogTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
1-(4-Bromophenyl)-5-methyl-1H-pyrazole COX-2Data Not AvailableData Not AvailableN/A
Celecoxib (Standard)COX-2~0.04 - 0.85>6.3 - 30[7][8]
Methyl 5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylateCOX-2Data Not AvailableData Not AvailableSynthesis reported in[6]
Kuwanon A (Natural Product Comparator)COX-214>7.1[8]

Expert Analysis: The structure of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is closely related to the core of many known COX-2 inhibitors. The N-phenyl group is a critical component for binding within the COX-2 active site. The 4-bromo substitution increases lipophilicity, which may enhance cell permeability and binding affinity. However, without the sulfonamide or a similar group present in potent inhibitors like Celecoxib, its potency is likely to be moderate. Experimental validation is essential.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a reliable method for determining a compound's inhibitory activity against human recombinant COX-2. The assay measures the generation of Prostaglandin G2, the intermediate product of the COX enzyme, via a fluorescent probe.[7][8]

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents 1. Prepare Reagents: - COX Assay Buffer - Dilute COX Cofactor - Reconstitute Test Compounds - Prepare Arachidonic Acid Solution Controls 2. Prepare Controls: - Enzyme Control (EC) - Inhibitor Control (IC, e.g., Celecoxib) - Solvent Control (SC) Reagents->Controls Plate 3. Plate Compounds & Controls (10 µL/well) Controls->Plate Enzyme 4. Add COX-2 Enzyme & Probe (80 µL/well) Plate->Enzyme Incubate 5. Incubate at 25°C for 10 min Enzyme->Incubate Start 6. Initiate Reaction (Add 10 µL Arachidonic Acid) Incubate->Start Measure 7. Measure Fluorescence (Ex/Em = 535/587 nm) Kinetic mode, 25°C Start->Measure Calculate 8. Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Dilute the COX Cofactor solution 1:200 in COX Assay Buffer immediately before use.

    • Prepare a stock solution of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole (and other test compounds) in DMSO. Create a dilution series to determine the IC50.

    • Prepare the Arachidonic Acid (substrate) solution by mixing with NaOH as per the kit protocol.[7]

  • Assay Plate Setup (96-well plate):

    • Test Inhibitor (S): Add 10 µL of diluted test compound.

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of a known inhibitor like Celecoxib.

  • Enzyme Reaction:

    • Prepare a Master Mix containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

    • Add 80 µL of the Master Mix to each well (S, EC, IC).

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.

    • Immediately begin measuring the fluorescence intensity in a microplate reader (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part 2: Potential as an Anticancer Agent

The pyrazole scaffold is a frequent feature in molecules designed as anticancer agents, targeting various pathways involved in cell proliferation and survival.[4][9][10] Derivatives have been shown to inhibit protein kinases, disrupt cell cycle regulation, and induce apoptosis.

Comparative Performance Data

While no direct anticancer data exists for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole, numerous studies have evaluated structurally similar compounds against various cancer cell lines. The data below illustrates the potential activity range for this class of molecules.

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
1-(4-Bromophenyl)-5-methyl-1H-pyrazole VariousMTTData Not AvailableN/A
Thiazolyl-pyrazoline derivative with 4-chlorophenyl groupMCF-7 (Breast)EGFR TK Inhibition0.07[9]
1-(3-(4-chlorophenyl)...)-1H-pyrazole-5-carbohydrazideA549 (Lung)ProliferationPotent Inhibition[4]
Pyrazole-indole hybrid 7a HepG2 (Liver)MTT6.1 ± 1.9[10]
Doxorubicin (Standard)HepG2 (Liver)MTT24.7 ± 3.2[10]

Expert Analysis: The anticancer activity of pyrazole derivatives is highly dependent on the specific substitutions on the ring system. The presence of a halogenated phenyl group is common in active compounds.[4][9] For example, a thiazolyl-pyrazoline with a 4-chlorophenyl group showed potent activity against the MCF-7 breast cancer cell line.[9] Another pyrazole-indole hybrid demonstrated superior potency against the HepG2 liver cancer cell line compared to the standard chemotherapeutic drug, Doxorubicin.[10] These examples suggest that 1-(4-Bromophenyl)-5-methyl-1H-pyrazole warrants investigation as a potential anticancer agent, likely acting as a scaffold for further optimization.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of living cells, which reflects the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HepG2, MCF-7) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole and control drugs (e.g., Doxorubicin) in the cell culture medium.

    • Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (vehicle only, e.g., <0.1% DMSO).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Readout:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Part 3: Potential as an Antimicrobial Agent

Pyrazole derivatives have been extensively investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[1][11][12][13] The mechanism of action can vary, but some derivatives are known to target essential bacterial enzymes or disrupt cell membrane integrity.

Comparative Performance Data

The antimicrobial potential of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole can be inferred by examining related structures. The data shows that pyrazole derivatives can exhibit potent activity, sometimes exceeding that of standard antibiotics.

Compound/AnalogOrganismAssayMIC (µg/mL)Reference
1-(4-Bromophenyl)-5-methyl-1H-pyrazole VariousBroth MicrodilutionData Not AvailableN/A
Pyrazole Hydrazone 21a S. aureus (Gram +)Broth Microdilution62.5[11]
Pyrazole Hydrazone 21a C. albicans (Fungus)Broth Microdilution2.9 - 7.8[11]
Pyrazole Derivative 3 E. coli (Gram -)Broth Microdilution0.25[13]
Ciprofloxacin (Standard)E. coliBroth Microdilution~0.25 - 1[13]
Chloramphenicol (Standard)S. aureusBroth Microdilution~3.13 - 6.25[11]

Expert Analysis: The antimicrobial data for pyrazole analogs is promising. One derivative demonstrated exceptional activity against E. coli with a Minimum Inhibitory Concentration (MIC) of just 0.25 µg/mL, comparable to Ciprofloxacin.[13] Another set of pyrazole hydrazones showed remarkable antifungal activity against C. albicans.[11] These findings strongly support the evaluation of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole in antimicrobial screens. Its efficacy will depend on its ability to penetrate the microbial cell wall and interact with a specific molecular target.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Plating:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to the first column of wells, creating a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole remains to be published, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a bioactive compound. The N-aryl pyrazole scaffold is a proven pharmacophore, particularly for anti-inflammatory applications via COX-2 inhibition. Comparative data also suggests a significant potential for anticancer and antimicrobial activities.

The immediate and most critical step for any research program involving this compound is to perform the foundational in vitro assays detailed in this guide. The fluorometric COX-2 inhibition assay, the MTT cell proliferation assay against a panel of cancer cell lines, and the broth microdilution MIC assay against representative bacterial and fungal strains will establish its primary biological activity profile and potency. These initial results will determine the most promising therapeutic avenue for further optimization and development.

References

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Journal of Chemical Health Risks. Retrieved January 25, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. (2007). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Retrieved January 25, 2026, from [Link]

  • Biologically active pyrazole derivatives. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][9][11]triazolo[3,4-b][1][7][11]thiadiazole in HepG2 cell lines. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Evaluation of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole Derivatives

This guide provides an in-depth technical comparison of 1-(4-bromophenyl)-5-methyl-1H-pyrazole derivatives, evaluating their potential as therapeutic agents. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-bromophenyl)-5-methyl-1H-pyrazole derivatives, evaluating their potential as therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available in vitro data across key biological activities, benchmarks performance against established alternatives, and provides detailed experimental methodologies to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1] Derivatives of this five-membered heterocycle have been successfully developed into drugs for a wide range of conditions, including inflammation, cancer, and microbial infections.[1][2]

The specific scaffold of interest, 1-(4-bromophenyl)-5-methyl-1H-pyrazole, incorporates key structural features that medicinal chemists strategically employ to enhance biological activity. The phenyl group at the N1 position is a common feature in many active pyrazoles, while the methyl group at C5 can influence selectivity and metabolic stability. Critically, the 4-bromophenyl moiety is of particular interest; the bromine atom, a halogen, can increase lipophilicity, potentially improving membrane permeability, and can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to biological targets.

While comprehensive screening data for a broad series of 1-(4-bromophenyl)-5-methyl-1H-pyrazole derivatives is not consolidated in the existing literature, this guide will collate and compare data from closely related analogues. By examining derivatives that feature the key 4-bromophenyl group alongside other pyrazoles, we can establish a robust framework for evaluating their potential and guiding future research. This comparative analysis will focus on three primary areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities.

The Competitive Landscape: Benchmarking Against Alternatives

To contextualize the performance of pyrazole derivatives, it is essential to compare their in vitro activity against established therapeutic agents that serve as industry standards.

  • Anticancer Agents: For cytotoxicity assessments, new chemical entities are often compared against classical chemotherapeutic drugs like Doxorubicin or Etoposide .[3] These agents have well-understood mechanisms of action and provide a high bar for potency.

  • Anti-inflammatory Agents: The most relevant comparators for anti-inflammatory pyrazoles are the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Specifically, Celecoxib (Celebrex®) , which itself features a pyrazole core, is the gold standard for selective COX-2 inhibition.[4][5] For non-selective anti-inflammatory assays, Diclofenac is a commonly used reference compound.[6][7]

  • Antimicrobial Agents: In vitro antimicrobial activity is benchmarked against widely used antibiotics. Ciprofloxacin , a broad-spectrum fluoroquinolone, is a common standard for antibacterial assays, while drugs like Clotrimazole are used for antifungal comparisons.[6]

By evaluating the pyrazole derivatives against these alternatives, we can critically assess their potential for further development.

Comparative In Vitro Evaluation

This section details the performance of representative pyrazole derivatives in key in vitro assays, providing quantitative data to facilitate comparison.

Anticancer Activity

The cytotoxic potential of pyrazole derivatives is frequently evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.[8][9] A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.

Notably, a study on tetrahydrocurcumin-pyrazole hybrids identified a derivative substituted with a 4-bromophenyl group at the pyrazole ring as the most active compound in its series.[10] This compound demonstrated potent activity against multiple cell lines, underscoring the potential of this specific structural feature.[10]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Pyrazole Derivatives

Compound/Drug Cancer Cell Line IC₅₀ (µM) Citation
Pyrazole with 4-bromophenyl group MCF-7 (Breast) 5.8 [10]
A549 (Lung) 8.0 [10]
HeLa (Cervical) 9.8 [10]
Pyrazoline analogue (4b) MCF-7 (Breast) <0.1 [11]
Selenolo[2,3-c]pyrazole (54) HepG2 (Liver) 13.85 [3]

| Standard: Adriamycin | MCF-7 (Breast) | <0.1 |[11] |

The data clearly indicates that pyrazole derivatives, particularly those bearing a 4-bromophenyl substituent, can exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding the potency of some standard agents against specific cell lines.[10][11]

Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for inflammation and pain.[12] In vitro assays often measure direct enzyme inhibition or evaluate downstream effects like membrane stabilization.

The Human Red Blood Cell (HRBC) membrane stabilization assay is a common in vitro method to predict anti-inflammatory activity.[13] Since the RBC membrane is analogous to the lysosomal membrane, its stabilization implies that the compound may prevent the release of inflammatory mediators from lysosomes.

Table 2: Comparative In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Drug Assay Activity (% Protection/Inhibition) Concentration Citation
Pyrazole Derivative (Compound 4) HRBC Membrane Stabilization High Activity (Specific % not stated) Not Stated [6]
Standard: Diclofenac Sodium HRBC Membrane Stabilization 100% (as standard) Not Stated [6]

| Celecoxib (Standard) | COX-2 Inhibition | IC₅₀ = 0.04 µM (Reference Value) | N/A |[1] |

While specific percentage data for 1-(4-bromophenyl)-5-methyl-1H-pyrazole derivatives is sparse, related compounds show significant activity.[6] The established success of the pyrazole-containing drug Celecoxib as a selective COX-2 inhibitor provides a strong rationale for investigating new derivatives for this target.[1]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[14] The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that prevents visible growth of a microbe.[15]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Pyrazole Derivatives

Compound/Drug Organism (Strain) MIC (µg/mL) Citation
Pyrazole Derivative (Compound 3) Escherichia coli (Gram -) 0.25 [6]
Pyrazole Derivative (Compound 4) Streptococcus epidermidis (Gram +) 0.25 [6]
4,5-dihydropyrazole derivative Staphylococcus aureus (Gram +) 0.39 [16]
4,5-dihydropyrazole derivative Pseudomonas aeruginosa (Gram -) 0.39 [16]
Standard: Ciprofloxacin E. coli / S. epidermidis (Reference Standard) [6]

| Standard: Kanamycin B | S. aureus / P. aeruginosa | 1.562 |[16] |

The data reveals that certain pyrazole derivatives can exhibit exceptionally potent antibacterial activity, with MIC values significantly lower than those of standard antibiotics like Kanamycin B, making them exciting candidates for further investigation.[6][16]

Methodologies & Experimental Protocols

Scientific integrity requires that protocols be described with sufficient detail to ensure reproducibility. The following are step-by-step methodologies for the key in vitro assays discussed.

General Synthesis Pathway for Pyrazole Derivatives

The synthesis of pyrazole derivatives often follows a well-established chemical pathway involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile method allows for the introduction of various substituents on the pyrazole core.

G cluster_start Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound Reaction Condensation Reaction (e.g., in Ethanol/Acetic Acid) Dicarbonyl->Reaction Hydrazine Substituted Hydrazine (e.g., 4-Bromophenylhydrazine) Hydrazine->Reaction Product Substituted 1H-Pyrazole Derivative Reaction->Product MTT_Workflow A 1. Seed Cancer Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate for 24h (Allows cells to adhere) A->B C 3. Add Test Compound (Serial dilutions of pyrazole derivatives) B->C D 4. Incubate for 48-72h (Exposure period) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate for 4h (Living cells convert MTT to formazan) E->F G 7. Solubilize Formazan (Add 100-200 µL DMSO) F->G H 8. Read Absorbance (at ~570 nm using a plate reader) G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. [9]2. Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the bottom of the wells. [9]3. Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for an exposure time of 48 to 72 hours. The duration is critical as it must be long enough for the compound to exert its cytotoxic effect.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. [17]6. Formazan Formation: Incubate the plate for another 2-4 hours. During this time, only viable cells with active mitochondria will reduce the MTT to a purple formazan precipitate. [17]7. Solubilization: Carefully remove the supernatant from each well. Add 100-200 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. [9]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [18]8. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol: HRBC Membrane Stabilization Assay

This method assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic stress, serving as an in vitro model for lysosomal membrane stabilization. [19] Step-by-Step Protocol:

  • Blood Collection: Obtain fresh, whole human blood from a healthy volunteer (who has not taken NSAIDs for at least two weeks) into a tube containing an anticoagulant. [2]2. RBC Preparation: Centrifuge the blood at 3000 rpm for 10 minutes. Discard the plasma (supernatant) and wash the pelleted red blood cells three times with an equal volume of sterile isotonic saline (0.9% NaCl). [2]3. Suspension Preparation: After the final wash, resuspend the packed RBCs to create a 10% v/v suspension in isosaline. [19]4. Assay Mixture: In separate tubes, prepare the following mixtures:

    • Control: 1 mL phosphate buffer + 2 mL hyposaline (e.g., 0.36% NaCl) + 0.5 mL of 10% HRBC suspension.

    • Test: 1 mL phosphate buffer containing the pyrazole derivative (at various concentrations) + 2 mL hyposaline + 0.5 mL of 10% HRBC suspension.

    • Standard: 1 mL phosphate buffer containing a standard drug (e.g., Diclofenac) + 2 mL hyposaline + 0.5 mL of 10% HRBC suspension.

  • Incubation: Incubate all tubes at 37°C for 30 minutes. [19]6. Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to pellet the intact cells.

  • Data Acquisition: Carefully collect the supernatant, which contains hemoglobin released from lysed cells. Measure the absorbance of the hemoglobin in the supernatant at 560 nm using a spectrophotometer. [19]8. Analysis: Calculate the percentage of membrane protection using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) * 100]

Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [20]

MIC_Workflow A 1. Prepare Serial Dilutions of Pyrazole Compound in Broth in a 96-well plate C 3. Inoculate Wells with Bacterial Suspension (Final conc. ~5 x 10^5 CFU/mL) A->C B 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) B->C D 4. Incubate Plate (18-24h at 37°C) C->D E 5. Visually Inspect for Growth (Look for turbidity) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The typical volume per well is 100 µL.

  • Inoculum Preparation: From an overnight culture of the test bacterium on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in broth so that, when 100 µL is added to the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL. [21]Inoculate each well containing the compound dilutions. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [22]

Conclusion and Future Directions

The in vitro evidence strongly supports the continued investigation of 1-(4-bromophenyl)-5-methyl-1H-pyrazole derivatives as versatile therapeutic candidates. The presence of the 4-bromophenyl group appears to be a favorable feature for enhancing bioactivity, particularly in the context of anticancer applications where it has demonstrated low micromolar potency. [10]The broader pyrazole class shows exceptional promise as antimicrobial agents, with some derivatives outperforming standard antibiotics in vitro, and as anti-inflammatory agents, following the successful path of Celecoxib. [1][6][16] Future research should focus on a systematic exploration of this specific scaffold. A library of 1-(4-bromophenyl)-5-methyl-1H-pyrazole derivatives with varied substitutions at other positions should be synthesized and subjected to the standardized in vitro assays detailed in this guide. This will enable the development of a clear Structure-Activity Relationship (SAR), providing crucial insights into which structural modifications optimize potency and selectivity for each therapeutic target. Such a focused effort is a critical next step in translating the demonstrated potential of this chemical class into novel drug candidates.

References

A complete list of all sources cited within this guide, including full titles and verifiable URLs, is provided below for further reading and verification.

  • Corrales, J. E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. Available at: [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Okoli, C. O., et al. (2010). Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum). DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Mohan, C. D., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Siddiqui, N., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

  • Patil, C. R., et al. (2016). MEMBRANE STABILIZATION ASSAY FOR ANTI-INFLAMMATORY ACTIVITY YIELDS FALSE POSITIVE RESULTS FOR SAMPLES CONTAINING TRACES OF ETHANOL AND METHANOL. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Szafranski, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • de Faria, D. G., et al. (2017). 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design. Available at: [Link]

  • Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Ahmed, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Mansoura University Faculty of Pharmacy. (2017). Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]

  • Kumar, P., et al. (2021). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available at: [Link]

  • Wang, B-L., et al. (2018). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. Available at: [Link]

  • Hasan, M. M., et al. (2020). Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). springermedizin.de. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Zhang, H., et al. (2016). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. ResearchGate. Available at: [Link]

  • Zhao, J., et al. (2020). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Mounika, G., et al. (2017). Anti-Inflammatory Activity of Coriandrum sativum using HRBC Membrane Stabilizing Method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Al-Ostath, A. I. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • Sharma, R., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Anosike, C. A., et al. (2012). Anti-inflammatory activity of the leaf extacts of Gendarussa vulgaris Nees. Asian Pacific Journal of Tropical Medicine. Available at: [Link]

  • Kumar, A. B. S., et al. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Scientific Reports. Available at: [Link]

  • WOAH. (2021). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Bromophenyl Pyrazoles

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of biologically active compounds. Among these, bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of biologically active compounds. Among these, bromophenyl pyrazoles have emerged as a particularly fruitful area of investigation, demonstrating a remarkable capacity for molecular recognition across a diverse range of protein targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of bromophenyl pyrazoles, drawing upon field-proven insights and experimental data to illuminate the nuanced interplay between chemical structure and biological function.

Our exploration will be grounded in two well-characterized case studies: the diarylpyrazole cannabinoid-1 (CB1) receptor antagonists and the pyrazole-urea based p38 MAP kinase inhibitors. Through a detailed examination of these classes, we will elucidate the key structural determinants of potency and selectivity, providing a robust framework for researchers engaged in the design and development of novel therapeutics.

Case Study 1: Diarylpyrazole CB1 Receptor Antagonists

The endocannabinoid system, with its central role in regulating appetite, pain sensation, and mood, has been a compelling target for therapeutic intervention. The CB1 receptor, in particular, has been the focus of intense investigation for the treatment of obesity and related metabolic disorders. The discovery of the 1,5-diarylpyrazole, Rimonabant (SR141716A), as a potent and selective CB1 antagonist, catalyzed a wave of research in this area.[1][2]

The Pharmacophoric Blueprint of CB1 Antagonism

The SAR of diarylpyrazole CB1 antagonists is well-defined, with three key pharmacophoric elements governing high-affinity binding:

  • N1-Substituent: A 2,4-dichlorophenyl group at the N1 position of the pyrazole ring is a consistent feature of potent antagonists. This moiety is believed to occupy a key hydrophobic pocket within the receptor.[1]

  • C3-Carboxamide: A carboxamide group at the C3 position is crucial for interaction with the receptor. The nature of the substituent on the amide nitrogen can significantly impact potency and pharmacokinetic properties.[1]

  • C5-Aryl Group: A para-substituted phenyl ring at the C5 position is essential for high affinity. The electronic and steric properties of the substituent at this position play a critical role in modulating receptor binding.[1]

The logical relationship of these key structural features to CB1 receptor affinity is depicted in the following diagram:

SAR_CB1 cluster_SAR Key Structural Determinants of CB1 Affinity Core 1,5-Diarylpyrazole Scaffold N1 N1-Substituent (e.g., 2,4-Dichlorophenyl) Core->N1 Occupies hydrophobic pocket C3 C3-Carboxamide (e.g., Piperidinyl amide) Core->C3 Receptor interaction C5 C5-Aryl Group (e.g., p-Halophenyl) Core->C5 Modulates binding Potency High CB1 Receptor Affinity N1->Potency C3->Potency C5->Potency caption Key pharmacophoric features of diarylpyrazole CB1 antagonists.

Caption: Key pharmacophoric features of diarylpyrazole CB1 antagonists.

Comparative Analysis of C5-Aryl Substituents

To illustrate the impact of the C5-aryl substituent, we will compare a series of analogs based on the potent antagonist AM251, which features a p-iodophenyl group at this position.[3] The rationale for exploring halogen substitutions at the para-position of the C5-phenyl ring stems from the desire to modulate lipophilicity and potentially introduce favorable interactions with the receptor.

CompoundC5-Aryl SubstituentCB1 Ki (nM)Reference
SR141716A p-Chlorophenyl2.0[1]
AM251 p-Iodophenyl7.49[3]
Analog 1 p-Bromophenyl4.5[1]
Analog 2 Phenyl118[1]

As the data indicates, a halogen at the para-position of the C5-phenyl ring is critical for high affinity. The unsubstituted phenyl analog exhibits a dramatic loss in potency, highlighting the importance of this substituent. The chloro, bromo, and iodo analogs all display nanomolar affinity, suggesting that a certain degree of lipophilicity and electronic character in this region is favorable for binding.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

The determination of a compound's affinity for the CB1 receptor is a foundational experiment in the SAR study of this class. A competitive radioligand binding assay is the gold standard for this purpose. The causality behind this choice lies in its ability to directly measure the displacement of a high-affinity radiolabeled ligand from the receptor by a test compound, thereby providing a quantitative measure of binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.

Materials:

  • Membranes from cells expressing the human CB1 receptor.

  • [³H]CP-55,940 (radioligand).

  • Test compounds.

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • CB1 receptor-containing membranes.

    • Test compound or vehicle.

    • [³H]CP-55,940 (final concentration ~0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This step is critical to separate receptor-bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Case Study 2: Pyrazole-Urea Based p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key signaling protein involved in the inflammatory response, making it an attractive target for the treatment of autoimmune diseases such as rheumatoid arthritis.[5] A significant breakthrough in this area was the discovery of a class of N-pyrazole, N'-aryl ureas, exemplified by the clinical candidate BIRB 796, which act as potent and selective inhibitors of p38.[6][7]

A Unique Binding Mode: The DFG-Out Conformation

Unlike many kinase inhibitors that bind to the ATP-binding site in the active conformation of the enzyme, the pyrazole-urea series exhibits a distinct mechanism of action. These compounds bind to and stabilize an inactive conformation of p38 known as the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This allosteric inhibition mechanism is a key determinant of their high selectivity.

The workflow for a typical SAR study of these inhibitors is outlined below:

SAR_Workflow cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis & Iteration Lead Lead Compound (e.g., Pyrazole-Urea) Modification Systematic Structural Modification Lead->Modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis Biochemical Biochemical Assay (p38 Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assay (e.g., TNF-α release) Biochemical->Cellular SAR Establish SAR Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Design caption Iterative workflow for SAR studies of p38 MAP kinase inhibitors.

Caption: Iterative workflow for SAR studies of p38 MAP kinase inhibitors.

Comparative Analysis of Pyrazole-Urea Analogs

The SAR of this series has been extensively explored, revealing the importance of substituents on the pyrazole ring and the N'-aryl urea moiety. The following table presents a comparison of key analogs and their p38α binding affinity.

CompoundPyrazole N-substituentPyrazole C5-substituentN'-Aryl Ureap38α Ki (nM)Reference
Analog 3 Methyltert-Butyl4-Chlorophenyl400
Analog 4 Phenyltert-Butyl4-Chlorophenyl10
BIRB 796 p-Tolyltert-Butyl1-Naphthyl0.1[6][7]

The data clearly demonstrates that a bulky, lipophilic group at the C5 position of the pyrazole, such as a tert-butyl group, is highly favorable for activity. This is rationalized by the insertion of this group into a hydrophobic pocket exposed in the DFG-out conformation. Furthermore, the substitution of the N-methyl group with a phenyl or substituted phenyl group significantly enhances potency, likely through additional hydrophobic interactions. The evolution to BIRB 796, with the incorporation of a naphthyl group on the urea, further optimizes these interactions, resulting in a highly potent inhibitor.[6][7]

Experimental Protocol: p38α MAP Kinase Enzymatic Assay

The direct assessment of a compound's ability to inhibit the enzymatic activity of p38α is a critical step in the SAR evaluation. A common and reliable method is an in vitro kinase assay that measures the phosphorylation of a substrate peptide. The choice of this assay is predicated on its direct measure of enzymatic inhibition, providing a clear and quantitative readout of a compound's potency.

Objective: To determine the IC50 of a test compound for the inhibition of p38α kinase activity.

Materials:

  • Recombinant human p38α kinase.

  • ATF2 (Activating Transcription Factor 2) protein or a synthetic peptide substrate.

  • [γ-³²P]ATP.

  • Test compounds.

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Stop solution (e.g., phosphoric acid).

  • Phosphocellulose filter paper.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Kinase Reaction: In a reaction tube, combine:

    • Kinase assay buffer.

    • Test compound or vehicle.

    • p38α kinase.

    • ATF2 substrate.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Expanding Horizons: Bromophenyl Pyrazoles in Antimicrobial and Anticancer Research

Beyond their well-established roles as CB1 antagonists and p38 inhibitors, bromophenyl pyrazoles have demonstrated promising activity in other therapeutic areas, notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of bromophenyl pyrazole derivatives against a range of bacterial and fungal pathogens.[8] The presence of the bromophenyl moiety often contributes to enhanced antimicrobial potency.

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole-ciprofloxacin hybridsS. aureus0.125 - >128[9]
Imidazothiadiazole-pyrazolesGram-positive/negative bacteria<0.24 - >128[8]

The data suggests that the bromophenyl pyrazole scaffold can be effectively hybridized with other known antimicrobial pharmacophores to generate potent new agents.

Anticancer Activity

The antiproliferative properties of bromophenyl pyrazoles have also been investigated against various cancer cell lines.[10][11]

Compound ClassCell LineIC50 (µM)Reference
Bromophenol-indolin-2-onesA549, HeLa, etc.Varies[10]
Pyrazolo[3,4-b]pyridinesVariousVaries[11]

These studies indicate that the bromophenyl pyrazole core can serve as a valuable template for the design of novel anticancer agents, with the potential to be tailored for activity against specific cancer types.

Conclusion

The bromophenyl pyrazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of potent and selective modulators of a variety of biological targets. The well-defined SAR of the diarylpyrazole CB1 antagonists and the pyrazole-urea p38 MAP kinase inhibitors provides a clear roadmap for the design of new analogs with improved properties. The emerging data on their antimicrobial and anticancer activities further underscores the broad therapeutic potential of this chemical class. As our understanding of the molecular interactions that govern the activity of these compounds continues to grow, so too will our ability to rationally design the next generation of bromophenyl pyrazole-based therapeutics.

References

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed, 12086479. [Link]

  • Costa, E. D., Garcia, D. C. G., & Correa, C. M. (2018). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 9(1), 54-61. [Link]

  • Lange, J. H. M., Kruse, C. G., Mijna, H., Van der, ... & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • Pargellis, C., Regan, J., Breitfelder, S., Cirillo, P. F., Gilmore, T., ... & Tong, L. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Zhang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Li, J., ... & Zhang, J. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1347. [Link]

  • Dunn, M., & Hostetler, E. D. (2016). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(10), 2465-2468. [Link]

  • Menozzi, G., Mosti, L., Fossa, P., Mattioli, F., & Cichero, E. (2008). Rational design, synthesis and biological evaluation of new 1,5-diarylpyrazole derivatives as CB1 receptor antagonists, structurally related to rimonabant. European Journal of Medicinal Chemistry, 43(12), 2627-2638. [Link]

  • Zhang, X., Li, X., Wang, Y., Zhao, Y., & Liu, Y. (2018). IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2017). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 2(7), 3535–3547. [Link]

  • Gatley, S. J., Lan, R., Volkow, N. D., & Fowler, J. S. (2009). Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 19(1), 121-124. [Link]

  • Ghafourian, T., & Barzegar, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 25-36. [Link]

  • Kalliokoski, T., & Lindsley, C. W. (2017). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. ACS Chemical Neuroscience, 8(6), 1185-1193. [Link]

  • PubChem. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. [Link]

  • Bardwell, L. (2006). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods, 40(3), 253-263. [Link]

  • Roy, K., & De, A. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 39(18), 7136-7151. [Link]

  • Ghafourian, T., & Barzegar, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. BMC Chemistry, 12(1), 1-8. [Link]

  • Petrou, A., & Kourounakis, A. P. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319. [Link]

  • Remelli, M., & Funel, N. (2022). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 27(19), 6523. [Link]

  • Celtarys Research. (2023). Cannabinoid Receptor Binding and Assay Tools. [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]

  • Pendri, A., Dodd, D. S., Chen, J., Cvijic, M. E., Kang, L., Baska, R. A., ... & Gerritz, S. W. (2012). Solid Phase Synthesis of 1,5-diarylpyrazole-4-carboxamides: Discovery of Antagonists of the CB-1 Receptor. ACS Combinatorial Science, 14(3), 197-204. [Link]

  • Dunn, M., & Hostetler, E. D. (2016). Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(10), 2465-2468. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17329–17340. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Laprairie, R. B., Bagher, A. M., Rourke, J. L., Zrein, A., Cairns, E. A., Kelly, M. E. M., & Denovan-Wright, E. M. (2019). Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chemical Neuroscience, 10(8), 3568-3578. [Link]

  • Nassar, I. F., El Farargy, A., & Abdelrazek, F. (2018). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Khidre, R. E. (2020). Antimicrobial Activities in terms of MIC (g/mL). ResearchGate. [Link]

  • Wikipedia. Cannabinoid receptor antagonist. [Link]

  • Ghafourian, T., & Barzegar, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 25-36. [Link]

  • O'Keefe, S. J., D'Andrea, G. H., G-Day, J., & Laufer, S. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5645–5655. [Link]

  • Deiana, V., Gómez Cañas, M., Pazos, M. R., Fernández Ruiz, J., Asproni, B., Cichero, E., ... & Pinna, G. A. (2016). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation and Modelling of Tricyclic Pyrazole Carboxamides as Potential CB2 Receptor Ligands with Antagonist/Inverse Agonist Properties. European Journal of Medicinal Chemistry, 112, 66-80. [Link]

  • J. Med. Chem. (2011). Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. ThaiScience. [Link]

  • Kumar, A., Singh, B. K., & Kumar, D. (2020). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Advances, 10(52), 31215-31226. [Link]

  • Schillaci, D., & Averna, M. R. (2015). Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors. IRIS. [Link]

  • National Center for Biotechnology Information. 1-(2,4-Dichlorophenyl)-5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide. [Link]

  • Hung, M. S., Chang, C. P., Li, T. C., Yeh, T. K., Song, J. S., Lin, Y., ... & Shia, K. S. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-1443. [Link]

  • Showalter, V. M., Compton, D. R., Martin, B. R., & Abood, M. E. (1998). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3 -carboxyl ic acid phenylamide (CP-272871). Journal of Pharmacology and Experimental Therapeutics, 287(2), 587-595. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives

Introduction: The Enduring Potential of the Pyrazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile binding capabiliti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile binding capabilities and favorable physicochemical properties. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic and steric features allow for diverse substitutions, enabling the fine-tuning of pharmacological activity across a wide range of biological targets.[3] This has led to the development of numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4][5]

The journey from a promising pyrazole derivative to a viable drug candidate is increasingly reliant on computational methods to predict and rationalize molecular interactions.[5] Among these, molecular docking stands out as a powerful and cost-effective technique for predicting the binding orientation of a small molecule (ligand) within the active site of a target protein.[6][7] This guide provides a comparative analysis of docking studies involving pyrazole derivatives, grounded in published data. It is designed for researchers and drug development professionals, offering not just a review of findings but also a practical framework for conducting and interpreting these crucial in-silico experiments.

Pillar 1: Understanding the Target - Why Docking Matters

Molecular docking simulates the interaction between a ligand and a protein at an atomic level, aiming to predict the preferred binding mode and affinity.[6] The process involves two key components: a search algorithm that generates various possible poses (conformations and orientations) of the ligand in the binding site, and a scoring function that estimates the binding free energy for each pose.[8] A lower binding energy score generally indicates a more favorable and stable interaction.[9]

The true power of this technique is realized in comparative studies. By docking a series of related compounds—such as various pyrazole derivatives—into the same target, we can:

  • Rank potential inhibitors: Identify which derivatives are most likely to be potent binders.

  • Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications on the pyrazole scaffold affect binding affinity and interaction patterns.

  • Guide rational drug design: Propose new modifications to enhance potency and selectivity based on the observed binding modes.

Pillar 2: Comparative Docking Analysis - Pyrazoles in Action

The versatility of the pyrazole scaffold is evident in its ability to target a wide array of proteins. Here, we compare findings from several studies to illustrate how docking provides critical insights.

Case Study A: Pyrazole Derivatives as Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] Pyrazole derivatives have been explored as potent inhibitors of various kinases.

A 2014 study performed docking of several 1H-pyrazole derivatives against three key protein kinase targets: VEGFR-2 (PDB: 2QU5), Aurora A (PDB: 2W1G), and CDK2 (PDB: 2VTO).[10] The results provided a theoretical basis for designing new pyrazole-based cancer inhibitors.[10][11]

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Protein Kinases

Compound ID Target Protein PDB ID Binding Energy (kJ/mol)
1b VEGFR-2 2QU5 -10.09
1d Aurora A 2W1G -8.57
2b CDK2 2VTO -10.35

Data sourced from Kumar et al., 2014.[10]

The exceptionally low binding energy of compound 2b with CDK2 suggests a strong binding affinity, marking it as a promising candidate for further investigation as a CDK2 inhibitor.[10] Similarly, another study focusing on VEGFR-2 inhibitors found that their most potent synthesized compounds, 3a and 3i , also showed the best docking scores, reinforcing the correlation between in-silico predictions and in-vitro activity.[12] This highlights the predictive power of comparative docking in identifying lead compounds.

Case Study B: Pyrazoles as Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. A recent study synthesized a series of novel pyrazole-carboxamides and evaluated their inhibitory effects on human CA isoforms (hCA I and hCA II).[13]

Table 2: Comparison of Experimental Inhibition (Kᵢ) and Docking Performance

Compound ID hCA I Inhibition (Kᵢ, µM) hCA II Inhibition (Kᵢ, µM) Key Docking Interactions
6a 0.063 0.007 Strong interactions with the zinc ion and key active site residues
6b 0.125 0.011 Similar binding mode to 6a, showing key hydrogen bonds
AAZ (Standard) - - Established binding pattern used for comparison

Data sourced from Acar Çevik et al., 2024.[13]

The molecular docking portion of this study revealed that the most active compounds, 6a and 6b , fit snugly into the active sites of hCA I and hCA II, showing better interactions than the standard inhibitor, acetazolamide (AAZ).[13] This synergy between experimental data (low Kᵢ values) and computational results (favorable docking poses) provides a robust validation of the findings.

Case Study C: Pyrazoles as Antimicrobial Agents

The pyrazole scaffold is also a key component in the development of new antimicrobial agents. A study investigating pyrazole-thiobarbituric acid derivatives performed docking against Lanosterol 14 α-demethylase (CYP51A1), a crucial enzyme in fungi.[4]

Table 3: Comparative Consensus Scores for Antifungal Pyrazole Derivatives

Compound ID Target Protein Consensus Score Observed Antimicrobial Activity (MIC, µg/L)
4l CYP51A1 54 4 (against C. albicans)
4c CYP51A1 29 16 (against S. aureus)
4o CYP51A1 10 16 (against B. subtilis)

Data sourced from Gomaa et al., 2016.[4]

The docking analysis showed that the most active compounds exhibited significant hydrophobic interactions with the receptor.[4] Notably, compound 4l , which had the highest consensus score, also displayed the most potent antifungal activity against C. albicans.[4] This correlation is critical for prioritizing compounds for synthesis and testing.

Pillar 3: A Self-Validating Protocol for Comparative Docking

To ensure the trustworthiness and reproducibility of docking results, a rigorously validated protocol is essential.[9][14] The causality behind each step is as important as the procedure itself.

Experimental Workflow for Molecular Docking

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., from PDB) CleanPDB 2. Receptor Preparation (Remove water, add hydrogens) PDB->CleanPDB Grid 4. Binding Site Definition (Grid Box Generation) CleanPDB->Grid Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Docking 6. Docking Execution (Run pyrazole derivatives) Ligand->Docking Validation 5. Protocol Validation (Re-docking of co-crystallized ligand) Grid->Validation Validation->Docking If RMSD < 2Å Scoring 7. Pose & Score Analysis (Rank by binding energy) Docking->Scoring Interaction 8. Interaction Visualization (H-bonds, hydrophobic, etc.) Scoring->Interaction Compare 9. Comparative Analysis (Relate structure to activity) Interaction->Compare

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Target Protein Preparation:

    • Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Causality: It is crucial to start with a high-resolution experimental structure. If the PDB file contains a co-crystallized ligand, it is invaluable for validating the docking protocol.

    • Protocol: Remove water molecules, heteroatoms (unless they are cofactors), and add polar hydrogens. This "cleans" the structure, ensuring that the docking calculation is not influenced by crystallographic artifacts.

  • Ligand Preparation:

    • Action: Convert the 2D structures of your pyrazole derivatives into 3D structures. Assign correct atom types and charges, and perform energy minimization.

    • Causality: The starting conformation of the ligand can influence the docking outcome. Energy minimization finds a low-energy, stable conformation, which is a more realistic starting point for the simulation.

  • Binding Site Definition (Grid Generation):

    • Action: Define the search space for the docking algorithm. This is typically a cube (the "grid box") centered on the known active site of the protein.

    • Causality: Limiting the search space dramatically increases computational efficiency and accuracy.[6] If a co-crystallized ligand is present, centering the grid on it is the most reliable method.

  • Protocol Validation (Self-Validation System):

    • Action: Before docking your novel compounds, first, dock the co-crystallized ligand back into the protein's active site.

    • Causality: This is the single most important step for ensuring trustworthiness. A reliable docking protocol must be able to reproduce the experimentally observed binding pose.[12]

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[12] If the RMSD is high, you must adjust docking parameters (e.g., grid size, exhaustiveness) until the protocol is validated.

  • Docking Execution:

    • Action: Systematically dock each pyrazole derivative from your library into the validated grid using software like AutoDock, GOLD, or Glide.[8]

    • Causality: This is the core computational experiment where the binding poses and scores for your compounds of interest are generated.

  • Analysis and Visualization:

    • Action: Analyze the output files. Rank the compounds based on their predicted binding energies.[15] Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked poses.[13][14]

    • Causality: The docking score is only a number. Visual inspection is critical to understand why a compound binds well. Look for key interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts with important active site residues.[15][16] This detailed analysis forms the basis of your comparative study.

Pillar 4: Synthesizing the Data - From Scores to Insights

A successful comparative docking study synthesizes multiple layers of information to build a compelling scientific argument. The ultimate goal is to move beyond a simple ranking and toward a predictive model of ligand behavior.

Analysis_Logic Score Docking Score (Binding Energy) SAR Structure-Activity Relationship (SAR) Score->SAR Pose Binding Pose (Visual Inspection) Interactions Key Interactions (H-Bonds, Hydrophobic) Pose->Interactions Interactions->SAR Hypothesis Predictive Hypothesis SAR->Hypothesis Experiment Experimental Validation (IC50, Ki, etc.) Hypothesis->Experiment Guides Experiment->SAR Validates

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Bromophenyl)-5-methyl-1H-pyrazole

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling novel chemical entities like 1-(4-Bromophenyl)-5-methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling novel chemical entities like 1-(4-Bromophenyl)-5-methyl-1H-pyrazole, a substituted pyrazole likely used as a building block in drug discovery and materials science, demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist to provide a holistic operational plan, grounding every recommendation in the specific hazards of the compound to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the Risks

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with 1-(4-Bromophenyl)-5-methyl-1H-pyrazole is essential. Based on data from structurally similar compounds, this chemical is classified as hazardous.[1] The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.

The causality for our PPE recommendations stems directly from its hazard profile. The compound is an irritant to the skin, eyes, and respiratory system, and is considered harmful if swallowed.[1][2][3][4] The presence of a brominated aromatic ring suggests that while it is a solid, caution should be exercised regarding its reactivity and toxicological properties, which may not be fully elucidated.[5][6]

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][7]
Acute Toxicity (Oral)Category 4 (Assumed)Harmful if swallowed.[3][4][8]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic one, tailored to the specific procedure being performed. The following protocol outlines the minimum required PPE, with escalations for higher-risk activities.

Essential Engineering Controls

Before any handling, ensure that primary engineering controls are in place and functional.

  • Chemical Fume Hood: All manipulations of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole, especially weighing the solid powder or transferring it, must be performed inside a certified chemical fume hood to control airborne dust and potential vapors.[2][9][10]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[1][2][9]

Mandatory PPE Ensemble
PPE ComponentSpecificationRationale and Field Insights
Hand Protection Double-gloving: Inner and outer nitrile gloves. Powder-free.[11][12]Why: Nitrile provides good chemical resistance against a range of substances.[9] Double-gloving provides a critical fail-safe; if the outer glove is compromised, the inner glove prevents immediate exposure. The outer glove should be removed and replaced immediately upon known or suspected contact.[11] Change outer gloves at least every 30-60 minutes during extended procedures.[11]
Eye & Face Protection Tightly-fitting chemical safety goggles (ANSI Z87.1/EN 166 compliant).[2][5]Why: Standard safety glasses are insufficient as they do not protect against dust particles entering from the sides or top. Goggles provide a seal around the eyes. For procedures with a higher splash risk (e.g., preparing concentrated solutions), a full face shield must be worn over the safety goggles.[5][9][10]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[12]Why: A standard cotton lab coat can absorb chemical dust and spills, holding it against the skin. A disposable, fluid-resistant gown prevents this permeation.[12] The knit cuffs are crucial for creating a seamless barrier with the inner glove. Gowns used for handling this compound should not be worn outside the laboratory area.[13]
Respiratory Protection Not required for routine handling inside a certified fume hood.Why: The fume hood provides primary respiratory protection. However, for spill cleanup outside of a hood or if engineering controls fail, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[13][14]

Safe Handling and Disposal Workflow

A self-validating protocol relies on a clear, repeatable workflow. The following steps and diagram illustrate the lifecycle of handling this compound in a laboratory setting, from preparation to disposal.

Step-by-Step Handling Protocol
  • Pre-Operation Check: Verify the chemical fume hood is operational. Ensure an emergency spill kit and appropriate waste containers are ready.

  • Donning PPE: Don PPE in the correct order: gown, inner gloves, safety goggles, outer gloves (pulled over the gown cuffs).[12]

  • Work Area Preparation: Line the surface of the fume hood with absorbent, disposable bench paper.

  • Chemical Handling:

    • Retrieve the container of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole.

    • Carefully weigh the required amount, minimizing the creation of dust.[2] Use a spatula and weigh boat; never pour the solid directly.

    • Close the primary container tightly immediately after use.[1][2]

  • Post-Handling Decontamination:

    • Wipe down all surfaces, the exterior of the primary container, and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Waste Disposal:

    • All solid waste, including contaminated gloves, bench paper, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.[1]

    • For chemical waste, follow your institution's guidelines. A common method for similar compounds is disposal via a licensed chemical incinerator.[3] Do not dispose of this chemical down the drain.

  • Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to touch your skin with the potentially contaminated outer surfaces. Remove outer gloves first, then the gown, goggles, and finally the inner gloves.

  • Final Step: Wash hands thoroughly with soap and water after all work is complete.[1][5]

Visualized Safe Handling Workflow

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Procedure A 1. Pre-Op Check (Fume Hood, Spill Kit) B 2. Don PPE (Gown, Gloves, Goggles) A->B C 3. Handle Compound (Weighing, Transfer) B->C D 4. Perform Experiment C->D E 5. Decontaminate Area D->E F 6. Segregate Waste E->F G 7. Doff PPE F->G H 8. Wash Hands G->H

Caption: Workflow for Safe Handling of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole.

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is critical.

Exposure RouteImmediate First Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Skin Contact Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2][4]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison control center or doctor.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][4][8]

Spill Management: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), sweep it up, and place it in a sealed container for hazardous waste disposal.[1] For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.[9]

References

  • Cole-Parmer. Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. [Link]

  • Carbosynth.Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/4E8A63B4B2D0A50280257B3A004F34A5/ file/msds.pdf)
  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Storemasta. (2022, July 7). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Rutgers Environmental Health and Safety. Bromine. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Dolly Corporation. (2023, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • ICL Industrial Products. Bromine Safety Handbook. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.